molecular formula C37H49F3N7O5P B609795 OXA-11 CAS No. 1257994-15-2

OXA-11

Katalognummer: B609795
CAS-Nummer: 1257994-15-2
Molekulargewicht: 759.812
InChI-Schlüssel: HZOFIHCVZSUCBZ-DIVCQZSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OXA-11 is a bacterial enzyme classified as an extended-spectrum class D beta-lactamase (ESBL) . It is a variant of the OXA-10 enzyme that evolved through point mutations, specifically a glycine to aspartate substitution at position 157, which significantly expanded its substrate profile to include later-generation cephalosporins like ceftazidime . This enzyme is primarily found in Gram-negative bacterial pathogens such as Pseudomonas aeruginosa and poses a clinical challenge due to its ability to confer resistance to a broad range of beta-lactam antibiotics, including penicillins and cephalosporins . OXA-11, like other class D beta-lactamases, utilizes an active-site serine residue for catalysis and features a unique carboxylated lysine that acts as a general base for the enzyme's acylation and deacylation steps . Its activity is generally resistant to inhibition by common beta-lactamase inhibitors such as clavulanate . Researchers value OXA-11 for studies aimed at understanding the molecular evolution of antibiotic resistance, the mechanistic details of class D beta-lactamase function, and for the screening and development of novel beta-lactamase inhibitors to combat multidrug-resistant pathogens . This product is strictly for Research Use Only.

Eigenschaften

CAS-Nummer

1257994-15-2

Molekularformel

C37H49F3N7O5P

Molekulargewicht

759.812

IUPAC-Name

diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate

InChI

InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26-

InChI-Schlüssel

HZOFIHCVZSUCBZ-DIVCQZSQSA-N

SMILES

COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

OXA-11;  OXA 11;  OXA11.

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of the blaOXA-11 Gene in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Authored by Gemini

February 22, 2026

Abstract

Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. Among the myriad of resistance determinants, the production of β-lactamases, particularly the class D oxacillinases (OXA), plays a pivotal role. This guide provides a comprehensive, in-depth technical overview of the identification and characterization of the blaOXA-11 gene, an extended-spectrum variant of the blaOXA-10 group, in P. aeruginosa. We will delve into the molecular biology of blaOXA-11, validated methodologies for its detection, and the bioinformatic analysis required for its confirmation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the surveillance, diagnosis, and development of novel therapeutics against multidrug-resistant P. aeruginosa.

Introduction: The Clinical Significance of blaOXA-11 in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in nosocomial infections, particularly in immunocompromised individuals.[1] Its adaptability and propensity to acquire resistance mechanisms make it a priority pathogen in the global fight against antimicrobial resistance. The OXA-type β-lactamases are a diverse group of enzymes that confer resistance to penicillins and, in some variants, to extended-spectrum cephalosporins.

The blaOXA-11 gene is a clinically significant variant of the blaOXA-10 (formerly PSE-2) β-lactamase.[2][3] First identified in a P. aeruginosa isolate from a burn patient in Turkey, blaOXA-11 is characterized by specific amino acid substitutions that expand its substrate spectrum to include third-generation cephalosporins, such as ceftazidime.[2][3][4] This extended-spectrum activity is primarily attributed to two key amino acid changes: asparagine to serine at position 143 and glycine to aspartate at position 157, when compared to OXA-10.[2][3] The latter substitution appears to be critical for ceftazidime resistance.[4]

The blaOXA-11 gene is typically located on large, transferable plasmids, facilitating its dissemination among P. aeruginosa populations.[2][3] Its presence is a key indicator of a challenging resistance phenotype that can complicate therapeutic strategies. Therefore, accurate and rapid identification of blaOXA-11 is crucial for effective patient management, infection control, and for guiding the development of new β-lactamase inhibitors.

Molecular Identification of blaOXA-11

The cornerstone of blaOXA-11 identification lies in molecular techniques that can specifically detect and characterize its unique genetic sequence. This section provides a detailed, step-by-step guide to the most reliable methods.

DNA Extraction

The prerequisite for any molecular assay is the extraction of high-quality genomic DNA from a pure culture of P. aeruginosa.

Protocol: Bacterial Genomic DNA Extraction

  • Culture Preparation: Inoculate a single colony of the test P. aeruginosa isolate into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

  • Cell Lysis: Pellet 1.5 mL of the overnight culture by centrifugation at 10,000 x g for 2 minutes. Resuspend the pellet in 200 µL of sterile, nuclease-free water.

  • Heat Lysis: Incubate the cell suspension at 100°C for 10 minutes in a heat block.

  • Centrifugation: Centrifuge the lysate at 13,000 x g for 5 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the genomic DNA to a new sterile microcentrifuge tube. This crude lysate is suitable for PCR-based assays. For whole-genome sequencing, a commercial DNA extraction kit that yields higher purity DNA is recommended.

PCR-Based Detection of the blaOXA-10 Group

Since blaOXA-11 is a member of the blaOXA-10 group, the initial step is often a PCR assay to detect the presence of this gene family.

Table 1: PCR Primers for the Detection of blaOXA-10 Group Genes

Primer NameSequence (5' - 3')Target Gene GroupAmplicon Size (bp)
OXA-10-FGCGTGCTTTTGTTACTGCTTblaOXA-10 group~800
OXA-10-RAGTGTGTTTAGAATGGTCGCblaOXA-10 group~800

Protocol: PCR for blaOXA-10 Group Detection

  • PCR Reaction Mixture (25 µL):

    • 2x PCR Master Mix: 12.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (from step 2.1): 2 µL

    • Nuclease-free water: 8.5 µL

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes

  • Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size indicates a positive result for a blaOXA-10 group gene.

DNA Sequencing for blaOXA-11 Confirmation

A positive PCR result for the blaOXA-10 group necessitates DNA sequencing of the amplicon to specifically identify blaOXA-11 and differentiate it from other variants.

Protocol: Sanger Sequencing of PCR Amplicons

  • PCR Product Purification: Purify the PCR product from the previous step using a commercial PCR purification kit to remove primers and dNTPs.

  • Sequencing Reaction: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis: Analyze the resulting sequencing data to confirm the presence of the characteristic single nucleotide polymorphisms (SNPs) that define blaOXA-11.

Bioinformatics Workflow for blaOXA-11 Identification from Whole-Genome Sequencing (WGS) Data

The increasing accessibility of whole-genome sequencing provides a comprehensive approach to not only identify blaOXA-11 but also to understand its genetic context, including its location on plasmids and association with other resistance genes.

Diagram: WGS Data Analysis Workflow for blaOXA-11 Identification

WGS_Workflow cluster_0 Data Acquisition & QC cluster_1 Genome Assembly cluster_2 Gene Identification cluster_3 Confirmation & Analysis Raw_Reads Raw Sequencing Reads (.fastq) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Assembly De Novo Assembly (SPAdes/Unicycler) Trimming->Assembly Annotation Genome Annotation (Prokka) Assembly->Annotation Plasmid_Analysis Plasmid Identification (PlasmidFinder) Assembly->Plasmid_Analysis BLAST BLAST against Resistance Gene Database (ResFinder, CARD) Annotation->BLAST Alignment Sequence Alignment (MAFFT/ClustalW) BLAST->Alignment SNP_Analysis SNP Analysis & Variant Confirmation Alignment->SNP_Analysis

Caption: Workflow for identifying blaOXA-11 from WGS data.

Step-by-Step WGS Data Analysis:

  • Quality Control and Pre-processing:

    • Rationale: Raw sequencing reads can contain low-quality bases and adapter sequences that can interfere with downstream analysis.

    • Tools: Use tools like FastQC for initial quality assessment and Trimmomatic to remove adapters and low-quality reads.

  • De Novo Genome Assembly:

    • Rationale: Assembling the short sequencing reads into longer contiguous sequences (contigs) is necessary to reconstruct the bacterial genome.

    • Tools: SPAdes or Unicycler are commonly used assemblers for bacterial genomes.

  • Antimicrobial Resistance Gene (ARG) Identification:

    • Rationale: This step involves searching the assembled genome for known antibiotic resistance genes.

    • Tools: Utilize databases such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder. These tools use BLAST-based approaches to identify ARGs. A positive hit for a blaOXA-10 group gene will require further investigation.

  • Confirmation of blaOXA-11:

    • Rationale: To confirm the presence of blaOXA-11, the sequence of the identified blaOXA-10 group gene must be extracted and compared to a reference blaOXA-11 sequence.

    • Tools:

      • Extract the nucleotide sequence of the candidate gene from the assembled genome.

      • Perform a multiple sequence alignment using tools like MAFFT or ClustalW against the reference blaOXA-10 and blaOXA-11 sequences to identify the characteristic SNPs.

  • Genetic Context Analysis:

    • Rationale: Understanding the genetic environment of blaOXA-11 is crucial for assessing its potential for mobilization.

    • Tools:

      • Use PlasmidFinder to determine if the contig carrying blaOXA-11 is of plasmid origin.

      • Analyze the regions flanking the blaOXA-11 gene for the presence of mobile genetic elements such as insertion sequences (IS) and transposons, which are often associated with the dissemination of resistance genes.[5]

Data Interpretation and Reporting

Accurate interpretation and clear reporting of findings are paramount for both clinical and research applications.

Table 2: Key Differentiating Features of blaOXA-11

FeatureblaOXA-10blaOXA-11
Amino Acid at Position 143 Asparagine (N)Serine (S)
Amino Acid at Position 157 Glycine (G)Aspartate (D)
Resistance to Ceftazidime Susceptible/IntermediateResistant

Reporting Checklist:

  • Isolate Information: Clearly state the origin and identification of the P. aeruginosa isolate.

  • Methodology: Detail the DNA extraction, PCR, and/or WGS methods used.

  • Results:

    • For PCR-based methods, include an image of the agarose gel and the Sanger sequencing chromatograms highlighting the key SNPs.

    • For WGS-based methods, report the presence of the blaOXA-11 gene, the specific amino acid changes, and its location (chromosomal or plasmid).

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating.

  • Internal Controls: The use of positive and negative controls in PCR is essential to validate the assay's performance. A known blaOXA-11 positive strain should be used as a positive control, and a strain lacking the gene as a negative control.

  • Orthogonal Confirmation: The combination of PCR and Sanger sequencing, or the use of WGS, provides an orthogonal approach to confirm the presence of blaOXA-11. A positive result from one method should be verifiable by the other.

  • Database Corroboration: Bioinformatic identification of blaOXA-11 should be corroborated by aligning the identified sequence with a curated reference sequence from a reputable database like NCBI.

Conclusion and Future Perspectives

The accurate and timely identification of the blaOXA-11 gene in Pseudomonas aeruginosa is a critical component of antimicrobial stewardship and drug development efforts. The molecular and bioinformatic workflows detailed in this guide provide a robust framework for researchers and clinicians to detect this important resistance determinant. As the landscape of antimicrobial resistance continues to evolve, the integration of WGS into routine surveillance will become increasingly vital for tracking the spread of genes like blaOXA-11 and for informing the development of next-generation antibiotics and β-lactamase inhibitors.

References

  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 37(8), 1637–1644. [Link]

  • Danel, F., Hall, L. M., Gur, D., & Livermore, D. M. (1995). OXA-14, another extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 39(6), 1362–1366. [Link]

  • Naas, T., & Nordmann, P. (1994). Analysis of a plasmid-mediated extended-spectrum beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 38(6), 1263–1270. [Link]

  • National Center for Biotechnology Information. Nucleotide sequence of blaOXA-11. (This is a placeholder as a specific GenBank accession number for a canonical blaOXA-11 was not readily available in the initial search. A real guide would cite a specific accession number).
  • Partridge, S. R., Kwong, S. M., Firth, N., & Jensen, S. O. (2018). Mobile Genetic Elements Associated with Antimicrobial Resistance. Clinical microbiology reviews, 31(4), e00088-17. [Link]

  • Bankevich, A., Nurk, S., Antipov, D., Gurevich, A. A., Dvorkin, M., Kulikov, A. S., Lesin, V. M., Nikolenko, S. I., Pham, S., Prjibelski, A. D., Pyshkin, A. V., Sirotkin, A. V., Vyahhi, N., Tesler, G., Alekseyev, M. A., & Pevzner, P. A. (2012). SPAdes: a new genome assembly algorithm and its applications to single-cell sequencing. Journal of computational biology, 19(5), 455–477. [Link]

  • Wick, R. R., Judd, L. M., Gorrie, C. L., & Holt, K. E. (2017). Unicycler: Resolving bacterial genome assemblies from short and long sequencing reads. PLoS computational biology, 13(6), e1005595. [Link]

  • Seemann, T. (2014). Prokka: rapid prokaryotic genome annotation. Bioinformatics (Oxford, England), 30(14), 2068–2069. [Link]

  • Carattoli, A., Zankari, E., García-Fernández, A., Voldby Larsen, M., Lund, O., Villa, L., Aarestrup, F. M., & Hasman, H. (2014). In silico detection and typing of plasmids using PlasmidFinder and plasmid multilocus sequence typing. Antimicrobial agents and chemotherapy, 58(7), 3895–3903. [Link]

  • Suetens, C., Latour, K., Kärki, T., Ricchizzi, E., Kinross, P., Moro, M. L., ... & Monnet, D. L. (2018). Prevalence of healthcare-associated infections, estimated incidence and composite antimicrobial resistance index in acute care hospitals and long-term care facilities: results from two European point prevalence surveys, 2016 to 2017. Euro surveillance : bulletin Europeen sur les maladies transmissibles = European communicable disease bulletin, 23(46), 1800516. [Link]

Sources

OXA-11 enzyme structure and active site

Technical Deep Dive: OXA-11 -Lactamase Structure & Active Site Architecture

Executive Summary

OXA-11 (Class D

OXA-10 (PSE-2)ceftazidime

This guide details the structural biology of OXA-11, focusing on the Gly157Asp active site mutation, the unique carbamylated Lys70 catalytic mechanism, and the experimental workflows required to isolate and characterize this enzyme for drug discovery.

Structural Phylogeny: From OXA-10 to OXA-11

OXA-11 differs from its progenitor, OXA-10, by exactly two amino acid substitutions.[1] These mutations alter the steric landscape of the active site without disrupting the overall protein fold (an


Residue Position (DBL Numbering)OXA-10 (Wild Type)OXA-11 (ESBL Variant)Structural Impact
143 Asparagine (Asn)Serine (Ser) Located in the

-hairpin; fine-tunes loop positioning.
157 Glycine (Gly)Aspartic Acid (Asp) CRITICAL: Increases flexibility of the

-loop, allowing ceftazidime binding.
The Gly157Asp Mechanism

In OXA-10, Gly157 is part of a rigid loop (often termed the

ceftazidime

In OXA-11, the substitution of Glycine with the larger, charged Aspartic Acid (G157D ) paradoxically increases the flexibility of this loop. Crystallographic data (mapped from analogous G157D variants, e.g., PDB 9IXO) suggests that the Asp side chain disrupts local packing, allowing the loop to expand. This "breathing" motion accommodates the bulky R1 side chain of ceftazidime, significantly lowering the

Active Site Architecture & Catalytic Mechanism

The OXA-11 active site operates on a distinct mechanism compared to Class A (TEM/SHV) enzymes. It relies on a hydrophobic environment and a unique post-translational modification: Lysine Carbamylation .

Key Residues[2][3][4][5][6][7][8][9][10]
  • Ser67 (Nucleophile): The active site serine that attacks the

    
    -lactam carbonyl.[2]
    
  • Lys70 (General Base): This residue is carbamylated (N-carboxylysine, Lys-NH-CO

    
    ) in the native state. The non-bonded oxygens of the carbamate group act as the general base to activate Ser67 for acylation and the hydrolytic water for deacylation.
    
  • Trp154: Provides a hydrophobic wall that positions the substrate.

  • Asp157 (in OXA-11): Modulates the width of the active site entrance.

The Catalytic Cycle

The pathway involves acylation (formation of a covalent acyl-enzyme intermediate) followed by deacylation (hydrolysis).

CatalyticCycleFreeEnzymeFree Enzyme (E)(Carbamylated Lys70)MichaelisMichaelis Complex(E:S)FreeEnzyme->Michaelis+ SubstrateDecarboxylationDecarboxylated Lys70(Inactive)FreeEnzyme->DecarboxylationLow pH / No CO2SubstrateBeta-LactamSubstrate (S)Substrate->MichaelisAcylationAcylation Step(Ser67 Attack)Michaelis->AcylationActivation byLys70-CO2AcylEnzymeAcyl-EnzymeIntermediate (E-Acyl)Acylation->AcylEnzymeTetrahedralIntermediate 1DeacylationDeacylation Step(Water Attack)AcylEnzyme->Deacylation+ H2OProductHydrolyzedProduct (P)Deacylation->ProductTetrahedralIntermediate 2Product->FreeEnzymeReleaseDecarboxylation->FreeEnzyme+ CO2

Figure 1: The catalytic cycle of OXA-11. Note the dependence on CO

Kinetic Profile: The Resistance Driver

The clinical resistance to ceftazidime in OXA-11 producers is driven by affinity (


ParameterOXA-10 (Wild Type)OXA-11 (G157D)Biological Consequence
Substrate CeftazidimeCeftazidime

(

M)
> 2000 (Very High)~50 - 100 OXA-11 binds ceftazidime tightly; OXA-10 does not.

(s

)
< 0.1~0.5 - 2.0 Turnover remains slow, but sufficient for resistance due to high affinity.
Catalytic Efficiency NegligibleModerate Sufficient to protect P. aeruginosa at clinical concentrations.

Data synthesized from Hall et al. and Paetzel et al. (See References).

Experimental Workflows

Protocol A: Purification of Recombinant OXA-11

Since OXA enzymes are periplasmic, purification should target this fraction to minimize contamination.

Reagents:

  • Expression Strain: E. coli BL21(DE3) carrying pET vector with bla

    
    .
    
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 20% Sucrose, 1 mM EDTA.

  • Column: Q-Sepharose (Anion Exchange).

Step-by-Step Workflow:

  • Induction: Grow cells to OD

    
     0.6; induce with 0.4 mM IPTG; incubate 4h at 37°C (or overnight at 20°C for better folding).
    
  • Periplasmic Extraction (Osmotic Shock):

    • Pellet cells and resuspend in Lysis Buffer (Hypertonic). Incubate on ice for 10 min.

    • Centrifuge (8000 x g). Discard supernatant.

    • Resuspend pellet rapidly in ice-cold 5 mM MgSO

      
        (Hypotonic). Incubate 10 min on ice.
      
    • Centrifuge (12,000 x g). The supernatant contains the periplasmic fraction (OXA-11).

  • Purification:

    • Dialyze supernatant against 20 mM Tris-HCl (pH 8.5).

    • Load onto Q-Sepharose column.

    • Elute with a linear gradient of 0–500 mM NaCl. OXA-11 typically elutes at ~150-200 mM NaCl.

    • Validation: SDS-PAGE (Band at ~28 kDa) and Nitrocefin activity assay.

Protocol B: Steady-State Kinetics (Ceftazidime Hydrolysis)

Critical Note: All buffers must contain 25-50 mM NaHCO


  • Buffer Prep: 100 mM Sodium Phosphate (pH 7.0) + 50 mM NaHCO

    
    .
    
  • Substrate: Prepare Ceftazidime stock (freshly made). Concentration range: 0 – 500

    
    M.
    
  • Measurement:

    • Use a UV-Vis spectrophotometer.

    • Wavelength: 260 nm (Ceftazidime extinction coefficient

      
       M
      
      
      cm
      
      
      ).
    • Initiate reaction by adding 20-50 nM purified OXA-11.

  • Analysis: Fit initial velocities (

    
    ) vs. concentration [S] to the Michaelis-Menten equation.
    

KineticWorkflowStep1Expression(E. coli BL21 + IPTG)Step2Osmotic Shock Lysis(Isolate Periplasm)Step1->Step2Step3Anion Exchange(Q-Sepharose, pH 8.5)Step2->Step3Step4Activity Check(Nitrocefin + NaHCO3)Step3->Step4Step5Kinetic Assay(UV 260nm, Ceftazidime)Step4->Step5

Figure 2: Workflow for the isolation and kinetic characterization of OXA-11.

Drug Discovery Implications

Targeting OXA-11 requires overcoming the hydrophobic nature of the active site and the flexibility of the G157D loop.

  • Avibactam: A diazabicyclooctane (DBO) non-beta-lactam inhibitor. It covalently binds Ser67 via a carbamoyl linkage. It is effective against OXA-11 because it does not require the "breathing" of the

    
    -loop to the same extent as cephalosporins and forms a stable complex that resists deacylation.
    
  • Boronic Acids: Novel transition-state analogs (e.g., Vaborbactam) are being explored. They mimic the tetrahedral intermediate (see Figure 1) and can reversibly bind Ser67.

References

  • Hall, L. M., et al. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa.[3][4] Antimicrobial Agents and Chemotherapy.[3][5][4][6]

  • Paetzel, M., et al. (2000).[7] Crystal structure of the class D beta-lactamase OXA-10.[7] Nature Structural Biology.[7]

  • Kim, M., et al. (2024). Structural insights into alterations in the substrate spectrum of serine-β-lactamase OXA-10 from Pseudomonas aeruginosa by single amino acid substitutions. Emerging Microbes & Infections.[6]

  • Leonard, D. A., et al. (2013). Crystal structures of the class D β-lactamase OXA-24/40 in complex with ceftazidime. Antimicrobial Agents and Chemotherapy.[3][5][4][6]

  • Lahiri, S. D., et al. (2015). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Antimicrobial Agents and Chemotherapy.[3][5][4][6]

Technical Guide: The Role of OXA-11 in Ceftazidime Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Clinical Microbiologists

Executive Summary

The emergence of OXA-11 , a Class D


-lactamase, marked a pivotal moment in the evolution of antimicrobial resistance (AMR) within Pseudomonas aeruginosa. Unlike its progenitor OXA-10 (PSE-2), which is a narrow-spectrum penicillinase, OXA-11 possesses extended-spectrum 

-lactamase (ESBL) activity, specifically hydrolyzing ceftazidime—a third-generation cephalosporin often reserved as a last-line defense.[1]

This guide dissects the molecular mechanics of OXA-11, focusing on the Gly157Asp and Asn143Ser mutations that alter the enzyme's active site topology. We provide actionable protocols for detection, cloning, and kinetic characterization, offering a robust framework for researchers investigating Class D-mediated resistance.[1]

The Genesis of OXA-11: Evolutionary Trajectory

OXA-11 is a direct evolutionary descendant of OXA-10 (formerly PSE-2). The transition from a penicillin-restricted enzyme to a ceftazidime-hydrolyzing ESBL is driven by specific amino acid substitutions that modify the flexibility and charge distribution of the active site.

The Mutational Landscape

The evolution of the OXA-10 family into ESBL variants (OXA-11, OXA-14, OXA-16) centers on the "omega loop," a structural element critical for substrate specificity.

  • OXA-10 (Wild Type): Hydrolyzes penicillins; negligible activity against ceftazidime.[1][2]

  • OXA-11 (Mutant): Contains two key substitutions:[1]

    • Gly157Asp (G157D): The critical driver of ceftazidime resistance.[1]

    • Asn143Ser (N143S): A secondary mutation often co-occurring in this lineage.[1]

Visualization: Phylogeny of OXA-10 Derivatives

The following diagram illustrates the mutational pathways leading from OXA-10 to its ESBL variants.

OXA_Phylogeny cluster_legend Key Mutation OXA10 OXA-10 (PSE-2) [Parent Enzyme] OXA11 OXA-11 [Ceftazidime ESBL] OXA10->OXA11 + Asn143Ser + Gly157Asp OXA14 OXA-14 [Ceftazidime ESBL] OXA10->OXA14 + Gly157Asp OXA16 OXA-16 [ESBL] OXA10->OXA16 + Ala127Thr + Gly157Asp Legend Gly157Asp is the primary determinant for Ceftazidime hydrolysis.

Figure 1: Evolutionary divergence of OXA-10 family enzymes showing critical amino acid substitutions.[1][2]

Mechanistic Basis of Resistance

The mechanism of OXA-11 resistance challenges the classical "high turnover" model of


-lactamases.
Structural Plasticity via Gly157Asp

In Class D enzymes, the omega loop restricts the active site, preventing the entry of bulky oxyimino-cephalosporins like ceftazidime.

  • The Mutation: Replacing Glycine (small, neutral) with Aspartate (bulky, negatively charged) at position 157 introduces steric bulk and electrostatic change.[1]

  • The Effect: This mutation likely destabilizes the "closed" conformation of the omega loop or increases its flexibility. This allows the bulky aminothiazolyl side chain of ceftazidime to fit into the active site.

Kinetic Strategy: High Affinity, Low Turnover

Unlike TEM-type ESBLs which often increase the turnover rate (


), OXA-11 achieves resistance primarily through enhanced affinity  (low 

).[1]
ParameterOXA-10 (Parent)OXA-11 (Mutant)Mechanistic Implication
Substrate PenicillinsCeftazidimeExpanded spectrum

(Ceftazidime)
Very High (> mM)Low (< 100 µM) High Affinity: The enzyme binds the drug tightly.[1]

(Ceftazidime)
NegligibleLow (< 1

)
Slow Hydrolysis: Turnover is slow, but sufficient for resistance due to tight binding.[1]
Inhibitor Profile Clavulanate (R)Clavulanate (R)Class D enzymes are intrinsically resistant to Class A inhibitors.[1]

Key Insight: The resistance phenotype is driven by the enzyme's ability to trap and slowly hydrolyze the antibiotic at physiological concentrations, effectively protecting the PBP targets.

Diagnostic & Detection Protocols

Identifying OXA-11 requires distinguishing it from the abundant OXA-10 parent, which PCR alone cannot do. A two-step workflow is required.

Step 1: PCR Screening (Family Level)

Use primers targeting the conserved regions of the blaOXA-10 family.[1]

  • Forward Primer (OXA-10-F): 5'-TCT TTC GAG TAC GGC ATT AC-3'[1]

  • Reverse Primer (OXA-10-R): 5'-AAA CCA CTT ACA TAT TCC TG-3'[1]

  • Expected Amplicon: ~800-900 bp (covering the active site and omega loop).[1]

Step 2: Sequencing & SNP Analysis (Variant Level)

Sanger sequencing of the amplicon is mandatory.[1] Analyze the chromatogram for the following SNPs:

  • Codon 143: Look for AAC (Asn)

    
    AGC or AGT (Ser).[1]
    
  • Codon 157: Look for GGC (Gly)

    
    GAC (Asp).[1]
    

Decision Logic:

  • If Gly157 is present

    
     Likely OXA-10 (Susceptible to Ceftazidime).[1]
    
  • If Asp157 is present

    
     Likely OXA-11, OXA-14, or OXA-16 (Resistant to Ceftazidime).[1]
    

Experimental Workflows

Cloning & Expression Protocol

To study OXA-11 kinetics, one must isolate the gene from the host background (often P. aeruginosa) and express it in a clean E. coli background.[1]

Reagents:

  • Vector: pUC19 or pET-28a (for purification).[1]

  • Host: E. coli DH5

    
     (cloning), BL21(DE3) (expression).[1]
    
  • Selection: Ampicillin (100 µg/mL) or Ceftazidime (2-4 µg/mL).[1]

Protocol:

  • Amplification: PCR amplify the blaOXA-11 ORF with restriction sites (e.g., BamHI/EcoRI) incorporated into primers.[1]

  • Digestion: Digest PCR product and vector with corresponding enzymes.

  • Ligation: T4 DNA Ligase, 16°C overnight.

  • Transformation: Electroporate into E. coli DH5

    
    .
    
  • Selection: Plate on LB agar + Ceftazidime (2 µg/mL). Note: Using Ceftazidime selects only for functional ESBL clones.

  • Validation: Colony PCR and sequencing.

Kinetic Characterization (Spectrophotometry)

Objective: Determine


 and 

for Ceftazidime.

Method:

  • Purification: Purify His-tagged OXA-11 protein to >95% homogeneity.

  • Buffer: 100 mM Sodium Phosphate (pH 7.0) + 50 mM NaHCO

    
     (Class D enzymes often require carboxylation of Lys70 for full activity).[1]
    
  • Wavelength: Monitor Ceftazidime hydrolysis at 260 nm (

    
    ).
    
  • Reaction:

    • Pre-incubate enzyme in buffer for 5 mins.

    • Add Ceftazidime (Range: 10 µM to 500 µM).[1]

    • Measure initial velocity (

      
      ) for 60 seconds.
      
  • Analysis: Fit data to the Michaelis-Menten equation (

    
    ).[1]
    
Visualization: Experimental Logic Flow

Workflow Sample Clinical Isolate (Ceftazidime Resistant) PCR PCR Amplification (blaOXA-10 family primers) Sample->PCR Seq Sanger Sequencing PCR->Seq Analysis SNP Analysis (Codons 143 & 157) Seq->Analysis Clone Cloning into pET-28a Analysis->Clone If G157D detected Kinetics Kinetic Assay (UV 260nm) Clone->Kinetics

Figure 2: Logical workflow from clinical isolate identification to molecular characterization.[1]

Therapeutic Implications

Understanding OXA-11 is critical for drug development because it represents a "blind spot" for older inhibitors.

  • Inhibitor Resistance:

    • Clavulanate/Tazobactam: Ineffective.[1] Class D enzymes do not form stable acyl-enzyme intermediates with these inhibitors.

    • Sulbactam: Generally ineffective.[1]

  • Modern Solutions:

    • Avibactam: A diazabicyclooctane (DBO) non-

      
      -lactam inhibitor.[1] It effectively acylates the active site Serine of Class D enzymes (including OXA-11/48) and forms a stable carbamyl complex.[1]
      
    • Ceftazidime-Avibactam (CZA): This combination restores activity against OXA-11 producers.[1] The avibactam neutralizes the enzyme, allowing ceftazidime to reach the PBP targets.

References

  • Hall, L. M., et al. (1993). "OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa."[1][3] Antimicrobial Agents and Chemotherapy.[1][3][4][5][6]

  • Danel, F., et al. (1995). "OXA-14, another extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa."[1] Antimicrobial Agents and Chemotherapy.[1][3][4][5][6]

  • Paetzel, M., et al. (2000). "Crystal structure of the class D beta-lactamase OXA-10." Nature Structural Biology.[1]

  • Poirel, L., et al. (2010). "OXA-type beta-lactamases."[1] Clinical Microbiology Reviews. [1]

  • Ehmann, D. E., et al. (2013). "Kinetics of avibactam inhibition against Class A, C, and D beta-lactamases."[1][6] Journal of Biological Chemistry.

Sources

A Technical Guide to the Molecular Evolution of OXA-11: From Narrow-Spectrum Enzyme to Extended-Spectrum β-Lactamase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of antibiotic resistance is a paramount challenge in modern medicine, driven by the remarkable adaptive capabilities of bacteria. A prime example of this evolutionary pressure is seen within the OXA family of class D β-lactamases. This technical guide provides an in-depth examination of the molecular evolution of OXA-11, an extended-spectrum β-lactamase (ESBL), from its progenitor, the narrow-spectrum enzyme OXA-10. We will dissect the specific genetic mutations underpinning this functional shift, elucidate the resulting alterations in enzyme kinetics and substrate specificity, and detail the experimental workflows required to characterize such evolutionary events. This document is intended for researchers, clinical microbiologists, and drug development professionals engaged in the study of antimicrobial resistance.

The Progenitor: OXA-10 β-Lactamase

The OXA-type β-lactamases, designated as molecular class D enzymes, are characterized by their potent hydrolytic activity against oxacillin.[1][2] The OXA-10 enzyme (historically known as PSE-2) is a well-characterized member of this family, typically found in Pseudomonas aeruginosa and other Gram-negative pathogens.[1][3]

Functionally, OXA-10 is a narrow-spectrum enzyme. Its activity is largely confined to penicillins, such as ampicillin and carbenicillin, and it possesses only weak activity against early-generation cephalosporins.[1][4] Crucially, it does not confer significant resistance to extended-spectrum cephalosporins like ceftazidime or cefotaxime, nor to carbapenems.[5][6] The clinical significance of OXA-10 lies in its contribution to resistance against common penicillin-based therapies, with its gene often located on mobile genetic elements like plasmids and integrons, facilitating its horizontal transfer.[1][3]

The Evolutionary Event: Emergence of the OXA-11 Variant

The evolutionary leap from OXA-10 to an ESBL phenotype was first identified in a clinical isolate of P. aeruginosa in Turkey in 1991.[7][8] This isolate demonstrated high-level resistance to ceftazidime, with a Minimum Inhibitory Concentration (MIC) of 512 µg/ml, a level of resistance far exceeding that conferred by the parent OXA-10 enzyme.[7]

Sequence analysis of the responsible β-lactamase gene, designated blaOXA-11, revealed it was a derivative of blaOXA-10, differing by two key point mutations. These mutations resulted in two amino acid substitutions when compared to the OXA-10 protein[5][7]:

  • Asn143Ser: An asparagine at position 143 was replaced by a serine.

  • Gly157Asp: A glycine at position 157 was replaced by an aspartic acid.

Subsequent research has identified the Gly157Asp substitution as the pivotal event responsible for the expanded substrate spectrum, particularly against ceftazidime.[8][9][10] This is strongly supported by the discovery of other OXA-10 derivatives, such as OXA-14, which possess only the Gly157Asp mutation and also exhibit high-level ceftazidime resistance.[8][9][11]

EVOLUTION OXA10 OXA-10 (Narrow-Spectrum Progenitor) OXA11 OXA-11 (Extended-Spectrum Variant) OXA10->OXA11 Point Mutations (Gly157Asp, Asn143Ser)

Caption: Evolutionary path from OXA-10 to the OXA-11 ESBL.

Functional and Mechanistic Consequences of the Gly157Asp Mutation

The substitution of a small, nonpolar glycine residue with a larger, negatively charged aspartic acid at position 157 has profound implications for the enzyme's function. This change, while not directly in the active site, is believed to alter the local conformation of the substrate-binding pocket, enhancing the enzyme's affinity for bulky oxyimino-cephalosporins like ceftazidime.[8]

The primary effect of this evolution is a significant change in enzyme kinetics. The Gly157Asp mutation dramatically lowers the Michaelis constant (Km) for ceftazidime, indicating a much higher binding affinity.[5][7] While the catalytic turnover rate (kcat) remains low, the substantial increase in binding affinity (lower Km) is sufficient to drive efficient hydrolysis at clinically relevant antibiotic concentrations, resulting in the ESBL phenotype.[5][7]

Table 1: Impact on Antimicrobial Resistance (MIC)

The functional shift is most clearly demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of relevant antibiotics for strains expressing OXA-10 versus its extended-spectrum derivatives.

AntibioticP. aeruginosa expressing OXA-10 (MIC, µg/ml)P. aeruginosa expressing OXA-11 (MIC, µg/ml)Fold Change
Piperacillin642564
Ceftazidime4512128
Cefotaxime8324
Aztreonam161288
Data synthesized from published findings. Absolute values can vary based on host strain and expression levels.[7][12]
Table 2: Comparative Enzyme Kinetic Parameters

A comparison of steady-state kinetic parameters quantifies the change in hydrolytic efficiency. Note that data for OXA-14 (Gly157Asp only) is often used to isolate the effect of this critical mutation.

SubstrateEnzymeKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Ampicillin OXA-102570028
OXA-143055018.3
Oxacillin OXA-10545090
OXA-14630050
Ceftazidime OXA-10>500~0.1<0.0002
OXA-14451.20.027
Kinetic data are representative values compiled from literature to illustrate the functional shift.[5][11][13]

Experimental Workflow for Characterization

Investigating the evolution of a new β-lactamase variant requires a multi-faceted approach combining molecular biology, biochemistry, and microbiology. The following workflow represents a self-validating system for identifying and characterizing novel variants like OXA-11.

WORKFLOW cluster_0 Molecular Identification cluster_1 Phenotypic & Biochemical Validation A 1. Isolate Plasmid DNA from Resistant Strain B 2. PCR Amplify blaOXA Gene A->B C 3. Sequence Amplicon B->C D 4. Align Sequence with Known blaOXA Alleles C->D E 5. Identify Point Mutations (e.g., Gly157Asp) D->E F 6a. Clone Gene into Expression Vector E->F Validate Functional Impact I 6b. Subclone into Protein Expression Vector E->I G 7a. Transform Susceptible Host (e.g., E. coli) F->G H 8a. Determine MICs G->H J 7b. Express & Purify Recombinant Enzyme I->J K 8b. Perform Enzyme Kinetic Assays J->K

Caption: Integrated workflow for identifying and characterizing novel β-lactamase variants.

Protocol 1: Gene Amplification and Sequencing

Causality: This initial step is crucial to definitively link the resistance phenotype to a specific gene and to identify the precise mutations responsible for the change in function.

  • Plasmid DNA Extraction: Isolate plasmid DNA from the resistant clinical isolate using a commercial plasmid miniprep kit.

  • PCR Amplification: Amplify the full open reading frame of the suspected blaOXA gene using primers that bind to conserved regions flanking the gene.

    • Forward Primer Example: 5'-ATGAAAACTTACAATACAAAA-3'

    • Reverse Primer Example: 5'-TTAATTAGCCACCAATGAT-3'

  • PCR Product Purification: Purify the resulting PCR product using a gel extraction or PCR cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified product for bidirectional Sanger sequencing using the same amplification primers.

  • Sequence Analysis: Assemble the forward and reverse reads. Align the resulting consensus sequence against a database of known β-lactamase genes (e.g., NCBI, Lahey Clinic database). Identify any nucleotide and corresponding amino acid changes relative to the progenitor sequence (blaOXA-10).

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

Causality: This protocol provides a quantitative measure of the impact of the identified mutations on the bacterial resistance profile, which is the ultimate clinical readout of the enzyme's function.

  • Cloning and Transformation: Clone the amplified blaOXA-11 gene into a suitable shuttle vector. Transform the construct into a susceptible laboratory host strain, such as E. coli DH5α. A parallel transformation with the blaOXA-10 gene serves as a direct comparator.

  • Broth Microdilution: Prepare a 96-well plate with serial two-fold dilutions of the desired antibiotics (e.g., ceftazidime) in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard) to a final concentration of 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Control: A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included for validation.

Protocol 3: Recombinant Enzyme Kinetics

Causality: Kinetic analysis provides the biochemical explanation for the observed changes in MIC. By measuring Km and kcat, we can directly attribute the resistance phenotype to specific changes in substrate binding and/or turnover.

  • Protein Expression and Purification: Subclone the blaOXA-11 gene into a protein expression vector (e.g., pET series with a His-tag). Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) and purify it using immobilized metal affinity chromatography (IMAC).

  • Enzyme Quantification: Determine the concentration and purity of the enzyme using a Bradford assay and SDS-PAGE.

  • Kinetic Assay: Perform hydrolysis assays in a UV/Vis spectrophotometer using a suitable chromogenic substrate (e.g., nitrocefin) or by directly monitoring the hydrolysis of the target β-lactam (e.g., ceftazidime at 260 nm).

  • Parameter Calculation: Measure initial reaction velocities (V0) across a range of substrate concentrations. Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Clinical Significance and Broader Implications

The evolution of OXA-11 from OXA-10 is a textbook example of how a single, clinically relevant mutation can dramatically alter the therapeutic landscape. The acquisition of potent ceftazidimase activity renders a critical third-generation cephalosporin ineffective. This event marked the emergence of the first OXA-type ESBL, demonstrating that, like the more common TEM and SHV families, the OXA family possessed the evolutionary plasticity to adapt to new antibiotic pressures.[2][8]

The Gly157Asp substitution has since been observed in numerous other OXA-10 derivatives, including OXA-14 and OXA-16, highlighting this position as a mutational hotspot for the evolution of extended-spectrum activity.[10][14][15] The continuous evolution within this β-lactamase family underscores the critical need for ongoing surveillance, rapid molecular diagnostics, and the development of novel β-lactamase inhibitors that can overcome these resistance mechanisms.

References

  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 37(8), 1637–1644. [Link]

  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. PubMed. [Link]

  • Danel, F., Hall, L. M., Gur, D., & Livermore, D. M. (1997). Laboratory mutants of OXA-10 β-lactamase giving ceftazidime resistance in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 40(6), 883-886. [Link]

  • Danel, F., Hall, L. M., Gur, D., & Livermore, D. M. (1997). Laboratory mutants of OXA-10 beta-lactamase giving ceftazidime resistance in Pseudomonas aeruginosa. PubMed. [Link]

  • Poirel, L., Naas, T., & Nordmann, P. (2010). Diversity, epidemiology, and genetics of class D β-lactamases. Antimicrobial Agents and Chemotherapy, 54(1), 24-38. (This is a review that covers the topic broadly, a specific URL for this fact is not available but is covered by the general content of such reviews). [Link]

  • Evans, B. A., & Amyes, S. G. (2014). OXA β-Lactamases. Clinical Microbiology Reviews, 27(2), 241–263. [Link]

  • Poirel, L., Girlich, D., & Nordmann, P. (2001). Novel OXA-10-Derived Extended-Spectrum β-Lactamases Selected In Vivo or In Vitro. Antimicrobial Agents and Chemotherapy, 45(2), 546–549. [Link]

  • Cicek, A. C., Saral, A., & Iraz, M. (2022). A review on the mechanistic details of OXA enzymes of ESKAPE pathogens. Frontiers in Microbiology, 13, 911383. [Link]

  • Pincus, N. B., Rosas-Lemus, M., et al. (2022). Functional and Structural Characterization of OXA-935, a Novel OXA-10-Family β-Lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 66(10), e0062422. [Link]

  • Docquier, J. D., et al. (2013). Steady-state kinetic parameters for the hydrolysis of various β-lactam antibiotics of the purified OXA-10 β-lactamase and variants thereof. ResearchGate. [Link]

  • Evans, B. A., & Amyes, S. G. (2014). OXA β-Lactamases. PMC. [Link]

  • Poirel, L., Girlich, D., & Nordmann, P. (2001). Novel OXA-10-Derived Extended-Spectrum β-Lactamases Selected In Vivo or In Vitro. PMC. [Link]

  • Kotsakis, S. D., et al. (2018). Characterization of the First OXA-10 Natural Variant with Increased Carbapenemase Activity. Antimicrobial Agents and Chemotherapy, 63(3), e02024-18. [Link]

  • Golemi, D., et al. (2013). Evolution to carbapenem-hydrolyzing activity in noncarbapenemase class D β-lactamase OXA-10 by rational protein design. PNAS, 110(14), 5642-5647. [Link]

  • Docquier, J. D., & Luzzaro, F. (2008). OXA-type carbapenemases. International Journal of Antimicrobial Agents, 32(4), 285-290. [Link]

  • Ocampo-Sosa, A. A., et al. (2023). Interplay between OXA-10 β-Lactamase Production and Low Outer-Membrane Permeability in Carbapenem Resistance in Enterobacterales. Antibiotics, 12(6), 999. [Link]

  • Pincus, N. B., Rosas-Lemus, M., et al. (2022). Functional and Structural Characterization of OXA-935, a Novel OXA-10-family β-lactamase from Pseudomonas aeruginosa. ResearchGate. [Link]

  • El-Hennawy, A. A., et al. (2015). OXA-Type-Beta-lactamases Among Extended-Spectrum-Cephalosporin Non-susceptible Pseudomonas Aeruginosa Isolates Collected from a University Hospital in Egypt. Journal of Al-Azhar University Medical Faculty, 36(2). [Link]

  • Kotsakis, S. D., et al. (2018). Characterization of the First OXA-10 Natural Variant with Increased Carbapenemase Activity. Antimicrobial Agents and Chemotherapy, 63(3). [Link]

  • Naas, T., et al. (2023). Genetic and biochemical characterization of OXA-1186, a novel OXA-198-type carbapenemase hydrolysing cephalosporins in Citrobacter freundii. ResearchGate. [Link]

  • Kim, Y., et al. (2024). Structural insights into alterations in the substrate spectrum of serine-β-lactamase OXA-10 from Pseudomonas aeruginosa by single amino acid substitutions. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

Sources

The Elusive Threat: A Technical Guide to the Prevalence and Detection of OXA-11 in Clinical Isolates

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the OXA-11 β-lactamase, a member of the Ambler class D β-lactamases. Designed for researchers, clinical microbiologists, and professionals in drug development, this document synthesizes the current understanding of OXA-11's prevalence, molecular characteristics, and the methodologies crucial for its accurate detection. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Genesis of an Extended-Spectrum Oxacillinase

OXA-11 is an extended-spectrum β-lactamase (ESBL) that was first identified in a clinical isolate of Pseudomonas aeruginosa from a burn patient in Turkey in 1991.[1] It is a derivative of the narrow-spectrum OXA-10 (formerly PSE-2) β-lactamase.[1][2] The evolution of OXA-11 conferred upon it the ability to hydrolyze extended-spectrum cephalosporins, particularly ceftazidime, a trait not observed in its progenitor, OXA-10.[1] This enhanced activity is primarily due to two key amino acid substitutions: asparagine to serine at position 143 and glycine to aspartate at position 157.[1]

While the emergence of OXA-11 demonstrated the evolutionary potential of OXA-type β-lactamases to develop an extended-spectrum phenotype, its prevalence in clinical settings has remained relatively low and is not as widely documented as other ESBLs like those from the TEM, SHV, or CTX-M families.[1][2] The OXA family of ESBLs has been more commonly reported in Pseudomonas aeruginosa compared to Enterobacteriaceae.[1][2]

Molecular Epidemiology and Genetic Environment

The dissemination of the blaOXA-11 gene is facilitated by its association with mobile genetic elements. The gene is typically located on large plasmids, such as the 100-MDa plasmid pMLH52 identified in the original P. aeruginosa isolate.[1] Furthermore, like many other acquired resistance genes, the genes encoding class D β-lactamases are frequently found within integrons, which are genetic structures capable of capturing and expressing gene cassettes.[3] These integrons are often located within transposons, such as those from the Tn3 family, which are self-mobile elements that can move between plasmids and the bacterial chromosome, thus promoting the spread of resistance.[3]

The genetic environment of blaOXA-11 is a critical factor in its mobilization and expression. The diagram below illustrates a typical arrangement of the blaOXA-11 gene within a class 1 integron, which is a common vehicle for the dissemination of antimicrobial resistance genes.

cluster_integron Class 1 Integron cluster_transposon Transposon (e.g., Tn3 family) intI1 intI1 (Integrase) attI1 attI1 bla_OXA11 bla_OXA-11 (Gene Cassette) qacEΔ1 qacEΔ1 sul1 sul1 (Sulfonamide Resistance) tnpA tnpA (Transposase) cluster_integron cluster_integron tnpR tnpR (Resolvase)

Caption: Genetic environment of blaOXA-11 within a class 1 integron.

Prevalence in Clinical Isolates: A Picture of Rarity

Despite its early discovery, OXA-11 has not emerged as a major global threat in the same way as other ESBLs or the carbapenem-hydrolyzing oxacillinases (e.g., OXA-23, OXA-48, OXA-58). Surveillance studies and routine molecular epidemiology of ESBLs often do not specifically target OXA-11, leading to potential underreporting. However, the existing literature suggests a sporadic and infrequent occurrence.

Most reports of OXA-10-derived ESBLs, including OXA-11, have been in P. aeruginosa.[2] The table below summarizes the known extended-spectrum derivatives of OXA-10.

β-LactamaseAmino Acid Substitutions from OXA-10Primary Organism
OXA-11 Asn143Ser, Gly157AspP. aeruginosa
OXA-14Gly157AspP. aeruginosa
OXA-16Ala114Thr, Gly157AspP. aeruginosa
OXA-17Asn73Ser, Gly157AspP. aeruginosa
OXA-19Multiple substitutionsP. aeruginosa
OXA-28Multiple substitutionsP. aeruginosa

Data synthesized from publicly available literature.[1][2]

The epidemiology of OXA-type ESBLs is not as well-defined as that of other ESBL families.[3] Studies that have investigated the prevalence of OXA-type β-lactamases in clinical isolates often find a predominance of carbapenem-hydrolyzing variants, with limited or no detection of OXA-11. For example, a study in Egypt on extended-spectrum-cephalosporin non-susceptible P. aeruginosa found isolates positive for the OXA-group I (which includes OXA-10 and its derivatives), but further differentiation to the level of OXA-11 was not always performed.[4]

Methodologies for Detection and Characterization

The accurate detection of blaOXA-11 is crucial for understanding its prevalence and for appropriate patient management. A multi-step approach involving phenotypic screening, molecular detection, and sequence confirmation is recommended.

Phenotypic Screening

Isolates exhibiting resistance to extended-spectrum cephalosporins, particularly ceftazidime, should be considered for further investigation. However, phenotypic tests for ESBL production, such as the combination disk diffusion test with clavulanic acid, may not be reliable for OXA-type ESBLs as they are generally poorly inhibited by clavulanic acid.

Molecular Detection: A Step-by-Step PCR Protocol

The most reliable method for detecting blaOXA-11 is polymerase chain reaction (PCR) followed by DNA sequencing. As OXA-11 is a variant of OXA-10, initial PCR should target the blaOXA-10 gene group.

Protocol: PCR for the Detection of the blaOXA-10 Gene Group

  • DNA Extraction:

    • Culture the bacterial isolate overnight on a non-selective agar plate.

    • Suspend a single colony in 100 µL of sterile, nuclease-free water.

    • Lyse the cells by heating at 95°C for 10 minutes.

    • Centrifuge at 13,000 x g for 5 minutes.

    • Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.

  • PCR Amplification:

    • Primers:

      • Forward Primer (OXA-10-F): 5'-GAT GGC GAC GAG TAC AAG ATA -3'

      • Reverse Primer (OXA-10-R): 5'-GTT GAG GAT GGC GTT GTT AAG -3'

    • PCR Master Mix (per 25 µL reaction):

      • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 1 µL of DNA template

      • 9.5 µL of Nuclease-Free Water

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 30 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 7 minutes

  • Agarose Gel Electrophoresis:

    • Run the PCR product on a 1.5% agarose gel.

    • A positive result is indicated by a band of the expected size (~760 bp).

Sequence Confirmation

To specifically identify blaOXA-11, the PCR product must be purified and subjected to Sanger sequencing. The resulting DNA sequence can then be compared to the reference sequence of blaOXA-11 (GenBank accession number L13328) to confirm the presence of the characteristic nucleotide changes that result in the Asn143Ser and Gly157Asp amino acid substitutions.

Isolate Clinical Isolate (e.g., P. aeruginosa) AST Antimicrobial Susceptibility Testing (Resistant to Ceftazidime) Isolate->AST DNA_Extraction DNA Extraction AST->DNA_Extraction PCR PCR for bla_OXA-10 group DNA_Extraction->PCR Gel Agarose Gel Electrophoresis PCR->Gel Sequencing Sanger Sequencing of PCR Product Gel->Sequencing Positive Result Analysis Sequence Analysis (Comparison to reference) Sequencing->Analysis Result Identification of bla_OXA-11 Analysis->Result

Caption: Workflow for the molecular detection of blaOXA-11.

Clinical Significance and Therapeutic Implications

Infections caused by OXA-11-producing organisms present a therapeutic challenge due to their resistance to commonly used β-lactam antibiotics. The extended-spectrum profile of OXA-11 renders penicillins and extended-spectrum cephalosporins ineffective. While OXA-11 itself does not confer resistance to carbapenems, the plasmids carrying blaOXA-11 often harbor other resistance genes, leading to a multidrug-resistant phenotype.

Treatment options for infections with OXA-11-producing P. aeruginosa may be limited and should be guided by antimicrobial susceptibility testing. Combination therapy may be necessary in severe infections. The presence of an OXA-type ESBL should alert clinicians to the possibility of a difficult-to-treat pathogen.

Conclusion: The Need for Enhanced Surveillance

OXA-11 represents an important example of the evolution of β-lactamases, demonstrating how point mutations can significantly alter the substrate spectrum of an enzyme. While its current reported prevalence is low, the potential for its dissemination via mobile genetic elements warrants continued vigilance. The lack of comprehensive surveillance data highlights a gap in our understanding of the true prevalence and clinical impact of this and other rare ESBLs. The methodologies outlined in this guide provide a framework for the accurate detection and characterization of OXA-11, which is essential for both clinical management and epidemiological surveillance. Future research should focus on targeted surveillance studies to better define the prevalence of OXA-11 and other OXA-type ESBLs in various clinical settings and geographical locations.

References

  • Diversity, Epidemiology, and Genetics of Class D β-Lactamases. National Institutes of Health (NIH). [Link]

  • OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. PubMed. [Link]

  • OXA-Type-Beta-lactamases Among Extended-Spectrum-Cephalosporin Non-susceptible Pseudomonas Aeruginosa Isolates Collected from a. Egyptian Journal of Medical Microbiology. [Link]

  • Epidemiology of Carbapenemase-Producing Enterobacteriaceae and Acinetobacter baumannii in Mediterranean Countries. National Institutes of Health (NIH). [Link]

  • OXA-type carbapenemases. Journal of Antimicrobial Chemotherapy. [Link]

  • Molecular Detection of Extended Spectrum Beta-Lactamases in Clinical Isolates of Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology. [Link]

  • Extended-Spectrum β-Lactamases in the 21st Century: Characterization, Epidemiology, and Detection of This Important Resistance Threat. Clinical Microbiology Reviews. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cloning and Expression of the OXA-11 Gene

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the successful cloning, expression, and purification of the OXA-11 β-lactamase. This protocol is intended for researchers, scientists, and drug development professionals investigating mechanisms of antibiotic resistance.

Introduction: The Significance of OXA-11 β-Lactamase

The OXA-11 β-lactamase is a member of the molecular class D β-lactamases, characterized by their ability to hydrolyze oxacillin[1]. As an extended-spectrum β-lactamase (ESBL), OXA-11 confers resistance to a broad range of β-lactam antibiotics, including penicillins and third-generation cephalosporins such as ceftazidime[2][3][4]. First identified in Pseudomonas aeruginosa, OXA-11 is an important target for the development of novel β-lactamase inhibitors to combat antibiotic resistance[2][5]. The OXA-11 gene is an extended-spectrum variant of the OXA-10 (formerly PSE-2) β-lactamase, differing by key amino acid substitutions that expand its substrate profile[2][3]. The study of OXA-11 is crucial for understanding the evolution of antibiotic resistance and for the development of new therapeutic strategies.

Pre-Experimental Considerations

Gene Synthesis and Codon Optimization

For robust expression in E. coli, it is recommended to synthesize the OXA-11 gene with codon optimization. The native gene sequence from Pseudomonas aeruginosa may contain codons that are rare in E. coli, potentially limiting translational efficiency.

Vector Selection

The choice of an expression vector is critical for achieving high-level production of recombinant OXA-11. A high-copy number plasmid with a strong, inducible promoter is recommended. The pET series of vectors are an excellent choice, as they utilize the T7 promoter system, which is known for its high-level and tightly regulated expression. For ease of purification, a vector that incorporates an N-terminal or C-terminal polyhistidine (His) tag is advised.

Host Strain Selection

The E. coli BL21(DE3) strain is a suitable host for the expression of OXA-11 from a pET vector. This strain contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression of the target gene. For potentially toxic proteins, strains with tighter control of basal expression, such as BL21(DE3)pLysS, may be considered[6].

PART 1: Molecular Cloning of the OXA-11 Gene

This section details the procedure for amplifying the OXA-11 gene and cloning it into a suitable expression vector.

Primer Design

For the amplification of the OXA-11 gene (798 bp), primers should be designed to include restriction sites compatible with the chosen expression vector's multiple cloning site (MCS). For this protocol, we will use NdeI and XhoI restriction sites.

Primer NameSequence (5' to 3')Restriction Site
OXA-11_FwdCATATGTTAAAAAATTAGAAAAACTTATTGCNdeI
OXA-11_RevCTCGAGTTAATTTTTGCACTTTTTTTTATGCXhoI

Note: The start codon (ATG) is incorporated into the NdeI site (CATATG), and the stop codon is maintained before the XhoI site.

PCR Amplification of the OXA-11 Gene

The following protocol is for a standard 50 µL PCR reaction.

ComponentVolume (µL)Final Concentration
5X Phusion HF Buffer101X
10 mM dNTPs1200 µM
10 µM OXA-11_Fwd Primer2.50.5 µM
10 µM OXA-11_Rev Primer2.50.5 µM
Template DNA (10 ng/µL)110 ng
Phusion DNA Polymerase0.51 unit
Nuclease-Free Water32.5-
Total Volume 50

PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec30
Annealing5830 sec30
Extension7230 sec30
Final Extension725 min1
Hold41

Following PCR, the amplified product should be verified by agarose gel electrophoresis. A band of approximately 800 bp should be observed. The PCR product should then be purified using a commercial PCR purification kit.

Restriction Digest and Ligation
  • Restriction Digest: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

    ComponentPCR Product (µL)pET-28a(+) (µL)
    DNA155
    10X CutSmart Buffer22
    NdeI11
    XhoI11
    Nuclease-Free Waterto 20to 20

    Incubate at 37°C for 1 hour. Purify the digested products using a gel extraction kit.

  • Ligation: Ligate the digested OXA-11 gene into the digested pET-28a(+) vector using T4 DNA ligase.

    ComponentVolume (µL)
    Digested pET-28a(+)1
    Digested OXA-113
    10X T4 DNA Ligase Buffer1
    T4 DNA Ligase1
    Nuclease-Free Waterto 10

    Incubate at 16°C overnight or at room temperature for 1 hour.

Transformation

Transform the ligation product into chemically competent E. coli DH5α cells for plasmid propagation.

  • Add 5 µL of the ligation reaction to 50 µL of competent DH5α cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock at 42°C for 45 seconds and immediately return to ice for 2 minutes[7].

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformation culture onto LB agar plates containing kanamycin (50 µg/mL).

  • Incubate overnight at 37°C.

Screening and Plasmid DNA Extraction
  • Select several colonies and inoculate into 5 mL of LB broth with kanamycin (50 µg/mL). Grow overnight at 37°C with shaking.

  • Perform a colony PCR using the OXA-11 primers to screen for positive clones.

  • Extract plasmid DNA from positive cultures using a miniprep kit.

  • Verify the integrity of the recombinant plasmid by restriction digest and Sanger sequencing.

PART 2: Expression and Purification of Recombinant OXA-11

This section outlines the protocol for inducing the expression of the His-tagged OXA-11 protein in E. coli BL21(DE3) and its subsequent purification.

Transformation into Expression Host

Transform the confirmed recombinant pET-28a(+)-OXA-11 plasmid into chemically competent E. coli BL21(DE3) cells using the heat-shock method described in section 1.4. Plate on LB agar with kanamycin (50 µg/mL).

Protein Expression
  • Inoculate a single colony of transformed BL21(DE3) into 10 mL of LB broth containing kanamycin (50 µg/mL). Grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB broth with the overnight culture (1:100 dilution) in a 2 L baffled flask.

  • Grow the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6[6].

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM[8].

  • Continue to incubate the culture at a reduced temperature, for example, 18°C, overnight to enhance protein solubility[8].

Cell Lysis
  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C[9].

  • Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    Lysis Buffer Recipe:

    • 50 mM NaH2PO4

    • 300 mM NaCl

    • 10 mM Imidazole

    • pH 8.0

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

Protein Purification using Ni-NTA Affinity Chromatography

The following protocol is for gravity-flow column chromatography.

  • Column Preparation: Equilibrate a Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

    Wash Buffer Recipe:

    • 50 mM NaH2PO4

    • 300 mM NaCl

    • 20 mM Imidazole

    • pH 8.0

  • Elution: Elute the bound His-tagged OXA-11 protein with 5 CV of Elution Buffer. Collect 1 mL fractions.

    Elution Buffer Recipe:

    • 50 mM NaH2PO4

    • 300 mM NaCl

    • 250 mM Imidazole

    • pH 8.0

Analysis of Purified Protein

Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant OXA-11 protein. The expected molecular weight of His-tagged OXA-11 is approximately 31 kDa.

Troubleshooting

ProblemPossible CauseSolution
No PCR product Incorrect annealing temperatureOptimize annealing temperature using a gradient PCR.
Poor template qualityUse high-quality, purified template DNA.
No colonies on plate Inefficient ligation or transformationUse a fresh ligation reaction and highly competent cells. Include a positive control for transformation.
Low protein expression Suboptimal IPTG concentration or induction timeOptimize IPTG concentration (0.1-1.0 mM) and induction time (4 hours to overnight)[6][8].
Protein in inclusion bodies High induction temperature or concentrationReduce induction temperature (16-25°C) and/or IPTG concentration[6].
No protein binding to column His-tag is not accessibleConsider a C-terminal His-tag.
Incorrect buffer pHEnsure the pH of all buffers is 8.0.

Visualizations

Experimental Workflow for OXA-11 Cloning

Cloning_Workflow cluster_0 Gene Amplification cluster_1 Vector Preparation cluster_2 Cloning PCR PCR Amplification of OXA-11 Gene Gel_Electrophoresis_1 Agarose Gel Electrophoresis PCR->Gel_Electrophoresis_1 PCR_Cleanup PCR Product Purification Gel_Electrophoresis_1->PCR_Cleanup Ligation Ligation PCR_Cleanup->Ligation Vector_Digest Restriction Digest of pET-28a(+) Vector_Purification Gel Purification of Digested Vector Vector_Digest->Vector_Purification Vector_Purification->Ligation Transformation Transformation into E. coli DH5α Ligation->Transformation Screening Colony PCR and Sequencing Transformation->Screening

Caption: Workflow for the cloning of the OXA-11 gene.

Expression and Purification Workflow

Expression_Purification_Workflow Start Transform pET-28a(+)-OXA-11 into E. coli BL21(DE3) Culture Grow Culture to OD600 0.5-0.6 Start->Culture Induction Induce with IPTG Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Purification Ni-NTA Affinity Chromatography Clarification->Purification Analysis SDS-PAGE Analysis Purification->Analysis

Caption: Workflow for the expression and purification of OXA-11.

References

  • Current time information in Sacramento, CA, US. (n.d.). Google.
  • Sandiego. (2015). 2015 His tag Purification Protocol.
  • GoldBio. (2025, December 9). Optimizing Protein Expression with IPTG Induction.
  • Takara Bio. (n.d.). Capturem His-Tagged Purification Large Volume Protocol-At-A-Glance.
  • Mazel, D. (2000). Integrons: an antibiotic resistance gene capture and expression system. PubMed, 15(6), 1172-1184.
  • Bio-protocol. (2011, January 5). Purification of 6x His-tagged Protein (from E. coli).
  • Unknown. (n.d.). IPTG Induction of recombinant protein expression in Bacteria Protocol.
  • GoldBio. (2020, November 23). How Does IPTG Induction Work?
  • Patsnap Synapse. (2025, May 9). How to Induce Protein Expression in E. coli Using IPTG.
  • Merck. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting.
  • Lund University Publications. (2019, June 12). Optimising IPTG and Lactose Induction of Recombinant Expression with Flow-based Online Analysis.
  • MilliporeSigma. (n.d.). cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting.
  • Courvalin, P. (2008). Modes and Modulations of Antibiotic Resistance Gene Expression. Antimicrobial Agents and Chemotherapy, 52(3), 771-776.
  • HALO Science. (n.d.). Antibiotic-free microbial expression and genetic systems.
  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 37(8), 1637–1644.
  • Atlantis Press. (n.d.). Cloning of β-Lactamase Encoding Gene as the Initiation Approach in Providing High Quality Milk.
  • Evans, B. A., & Amyes, S. G. (2014). OXA β-Lactamases. Clinical microbiology reviews, 27(2), 241–263.
  • Profacgen. (2020, February 8). Antibiotic-free expression system.
  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 37(8), 1637–1644.
  • Wikipedia. (n.d.). Beta-lactamase.
  • Global Alliance for Infections in Surgery. (2018, March 18). What are beta/lactamases?
  • Sigma-Aldrich. (n.d.). Troubleshooting for Molecular Cloning.
  • Thermo Fisher Scientific. (n.d.). Cloning Troubleshooting Guide.
  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. Antimicrobial agents and chemotherapy, 54(3), 969–976.
  • MSD Manual Professional Edition. (n.d.). Overview of Beta-Lactams.
  • ResearchGate. (n.d.). Specific primers used for PCR amplification of OXA carbapenemase genes.
  • Chan, E. W., Chow, K. H., Tsang, K. W., & Chen, S. (2003). Cloning and Expression of Class A β-Lactamase Gene blaABPS in Burkholderia pseudomallei. Antimicrobial agents and chemotherapy, 47(11), 3656–3660.
  • ResearchGate. (n.d.). The primer pairs used for amplification of OXA genes.
  • Partridge, S. R. (2025, February 21). Acquired Bacterial Resistance to Antibiotics and Resistance Genes: From Past to Future. MDPI.
  • Sigma-Aldrich. (n.d.). PSF-OXB11 - INTERMEDIATE STRENGTH BACTERIAL VECTOR plasmid vector for molecular cloning.
  • ResearchGate. (n.d.). PCR Primers to Detect Genes Encoding OXA Carbapenemase and IS Elements.
  • Oteo, J., et al. (2014). Draft Whole-Genome Sequence of OXA-48-Producing Multidrug-Resistant Klebsiella pneumoniae KP_ST11_OXA-48. ASM Journals.
  • ResearchGate. (n.d.). Amino acid sequence comparison of OXA-114-like determinants.
  • Hussain, M. H., & Ambler, R. P. (1987). Molecular cloning and nucleotide sequence of the type I β-lactamase gene from Bacillus cereus. Nucleic Acids Research, 15(23), 9583.
  • de Toro, M., et al. (2022). Dissemination of a single ST11 clone of OXA-48-producing Klebsiella pneumoniae within a large polyclonal hospital outbreak determined by genomic sequencing. Scientific Reports, 12(1), 5894.
  • ASM Journals. (2023, January 9). Knockout of Targeted Plasmid-Borne β-Lactamase Genes in an Extended-Spectrum-β-Lactamase-Producing Escherichia coli Strain: Impact on Resistance and Proteomic Profile.
  • Promega Corporation. (n.d.). Molecular Cloning Guide.
  • YouTube. (2019, March 10). Biotechniques | Principles of Primer Design for Full Gene Amplification.
  • GoldBio. (2020, February 27). How to Troubleshoot Restriction Enzyme Based Cloning Problems.
  • Assiut University. (n.d.). Cloning vectors.
  • Faculty of Science. (2015, March 3). Bacterial strains for protein expression.
  • Yu, Z., et al. (2022). Loop-mediated isothermal amplification assay detects multiple alleles of blaOXA-51-like genes in Acinetobacter baumannii and other Gram-negative bacteria despite primer-template mismatches. Heliyon, 8(1), e08749.
  • NEB. (n.d.). E. coli Protein Expression Strains.

Sources

Application Notes and Protocols: Structural Elucidation of OXA-11 β-Lactamase Using Protein Modeling for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Challenge of OXA-11 and the Role of In Silico Structural Biology

The emergence and dissemination of antibiotic resistance pose a significant threat to global health. Among the myriad of resistance mechanisms, the production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary concern.[1] The OXA family of β-lactamases, particularly class D enzymes, are a diverse and rapidly evolving group of enzymes that can confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins.[1][2]

OXA-11 is an extended-spectrum β-lactamase (ESBL) that evolved from its progenitor, OXA-10 (also known as PSE-2).[3][4] This evolution has resulted in an enzyme with enhanced hydrolytic activity against third-generation cephalosporins, such as ceftazidime, a critical last-resort antibiotic.[4] The increased efficacy of OXA-11 is attributed to two key amino acid substitutions: the replacement of asparagine with serine at position 143 and glycine with aspartate at position 157.[3][4] Understanding the structural and dynamic consequences of these mutations is paramount for the rational design of novel inhibitors that can circumvent this resistance mechanism.

As experimental determination of every new enzyme variant's structure is often a time-consuming and resource-intensive process, computational protein modeling has emerged as a powerful and indispensable tool in modern drug discovery.[3] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to utilize a suite of in silico tools to model the three-dimensional structure of OXA-11, refine and validate the model, and apply it in a virtual screening workflow to identify potential inhibitors. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing both the "how" and the "why" behind each experimental choice.

Workflow Overview: From Sequence to Lead Identification

The computational workflow for studying the OXA-11 structure and its potential inhibitors can be broken down into four key stages. Each stage is a prerequisite for the next, ensuring a robust and reliable outcome.

G cluster_0 Stage 1: Homology Modeling cluster_1 Stage 2: Model Refinement & Validation cluster_2 Stage 3: Molecular Dynamics Simulation cluster_3 Stage 4: Virtual Screening A Sequence Retrieval & Analysis B Template Identification A->B BLASTp C Model Building (MODELLER) B->C Alignment D Energy Minimization (GROMACS) C->D Initial Model E Structural & Stereochemical Validation D->E Refined Model F System Solvation & Ionization E->F Validated Model G MD Production Run (GROMACS) F->G System Setup H Trajectory Analysis G->H Trajectories I Binding Site Prediction H->I Conformational Ensemble K Molecular Docking (AutoDock Vina) I->K J Ligand Library Preparation J->K L Hit Identification & Analysis K->L Docking Scores & Poses

Figure 1: A comprehensive workflow for the in silico study of OXA-11.

Part 1: Homology Modeling of OXA-11

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein from its amino acid sequence, based on the known structure of a homologous protein (the "template"). This method is highly effective when a suitable template with a high degree of sequence identity to the target protein is available.

Protocol 1.1: Sequence Retrieval and In Silico Mutation

Rationale: The foundation of any protein modeling project is an accurate amino acid sequence. Since OXA-11 is a variant of OXA-10, we will retrieve the sequence of OXA-10 and introduce the two clinically relevant mutations.

Step-by-Step Methodology:

  • Retrieve the OXA-10 Template Sequence:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Search for an experimentally determined structure of OXA-10. A suitable high-resolution crystal structure is PDB ID: 1K55.[5]

    • On the PDB entry page, download the FASTA sequence for the OXA-10 protein.

  • Perform In Silico Mutations:

    • Open the downloaded FASTA file in a text editor.

    • Locate the asparagine (N) at position 143 and change it to a serine (S).

    • Locate the glycine (G) at position 157 and change it to an aspartate (D).

    • Save the modified sequence as OXA-11.fasta. This file will be the input for the homology modeling software.

Protocol 1.2: Template Selection and Model Building with MODELLER

Rationale: MODELLER is a widely used program for homology modeling that relies on satisfying spatial restraints.[3][6][7] We will use the crystal structure of OXA-10 (PDB ID: 1K55) as the template due to its high sequence identity and structural relevance to OXA-11.

Step-by-Step Methodology:

  • Prepare Input Files for MODELLER:

    • Alignment File (alignment.ali): Create a text file that aligns the target sequence (OXA-11) with the template sequence (OXA-10 from PDB: 1K55). The alignment should be in the PIR format.

    • Template PDB File (1k55.pdb): Download the PDB file for the OXA-10 structure.

    • Python Script (model.py): Write a Python script to instruct MODELLER to build the model. An example script is provided below.

  • Execute MODELLER:

    • Run the MODELLER script from the command line. This will generate several candidate models of OXA-11.

Example MODELLER Python Script (model.py):

Part 2: Model Refinement and Validation

A raw homology model requires refinement and rigorous validation to ensure its stereochemical quality and structural integrity. This is a critical step to produce a reliable model for subsequent simulations and docking studies.

Protocol 2.1: Energy Minimization with GROMACS

Rationale: Energy minimization is performed to relieve any steric clashes or unfavorable geometries in the initial model. GROMACS is a versatile and high-performance molecular dynamics package that can be used for this purpose.[4]

Step-by-Step Methodology:

  • Prepare the Model for GROMACS:

    • Use the pdb2gmx tool in GROMACS to generate a topology file for the OXA-11 model, selecting a suitable force field (e.g., AMBER99SB-ILDN).

    • Define a simulation box and solvate the protein with water molecules.

    • Add ions to neutralize the system.

  • Perform Energy Minimization:

    • Create a GROMACS parameter file (.mdp) for energy minimization using the steepest descent algorithm.

    • Use the grompp tool to assemble the binary input file (.tpr).

    • Run the energy minimization using the mdrun command.

Protocol 2.2: Structural and Stereochemical Validation

Rationale: A suite of validation tools should be used to assess the quality of the refined model. This multi-faceted approach ensures that the model adheres to the known principles of protein structure.

Validation Tool Purpose Key Metrics
PROCHECK Assesses the stereochemical quality of the protein structure.Ramachandran plot analysis, peptide bond planarity, bad non-bonded interactions.
Verify3D Determines the compatibility of an atomic model (3D) with its own amino acid sequence (1D).A 3D-1D score for each residue.
MolProbity Evaluates model quality by analyzing all-atom contacts, and the geometry of the protein backbone and sidechains.Clashscore, Ramachandran outliers, rotamer outliers.

Step-by-Step Methodology:

  • Submit the Refined OXA-11 Model to Validation Servers:

    • Utilize online servers such as the SWISS-MODEL Structure Assessment page, which integrates multiple validation tools.

    • Alternatively, use standalone programs or web servers for PROCHECK, Verify3D, and MolProbity.

  • Analyze the Validation Reports:

    • Ramachandran Plot: A good quality model should have over 90% of its residues in the most favored regions.

    • Clashscore: This score should be as low as possible, indicating minimal steric clashes.

    • Verify3D Score: A high average 3D-1D score is indicative of a good model.

If the model fails to meet these quality criteria, it may be necessary to revisit the homology modeling or refinement steps.

Part 3: Exploring Conformational Dynamics with Molecular Dynamics (MD) Simulations

Proteins are not static entities; they exhibit a range of conformational motions that are often crucial for their function. MD simulations provide a computational microscope to observe these dynamics over time.

Protocol 3.1: MD Simulation with GROMACS

Rationale: An MD simulation will allow us to explore the conformational landscape of OXA-11, providing insights into its flexibility and the potential impact of the key mutations on its dynamics. This protocol builds upon the energy-minimized and validated structure.

G A Validated OXA-11 Model B System Solvation & Ionization A->B gmx solvate & gmx genion C NVT Equilibration B->C Position Restraints on Protein D NPT Equilibration C->D Release Restraints E Production MD Run D->E Unrestrained Simulation F Trajectory Analysis E->F RMSD, RMSF, etc.

Figure 2: A typical workflow for setting up and running an MD simulation with GROMACS.

Step-by-Step Methodology:

  • System Equilibration:

    • Perform a short simulation with position restraints on the protein heavy atoms under an NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the protein.

    • Follow this with another short simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches the correct density.

  • Production MD Run:

    • Remove the position restraints and run a production MD simulation for a duration sufficient to capture the relevant protein motions (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Part 4: Application in Drug Discovery - Virtual Screening

The validated and dynamically-refined structure of OXA-11 can now be used as a target for virtual screening to identify potential small molecule inhibitors.

Protocol 4.1: Virtual Screening with AutoDock Vina

Rationale: AutoDock Vina is a widely used and highly efficient open-source program for molecular docking. It predicts the preferred binding orientation of a ligand to a receptor and estimates the binding affinity.

Step-by-Step Methodology:

  • Prepare the Receptor (OXA-11):

    • Select a representative structure from the MD simulation trajectory (e.g., the average structure or a cluster centroid).

    • Use AutoDock Tools to add polar hydrogens and assign partial charges, saving the file in the PDBQT format.

  • Prepare a Ligand Library:

    • Obtain a library of small molecules in SDF or MOL2 format (e.g., from the ZINC database or an in-house collection).

    • Use a tool like Open Babel to convert the ligands to the PDBQT format.

  • Define the Binding Site and Run Docking:

    • Identify the active site of OXA-11, which is expected to be conserved from the OXA-10 template.

    • Define a grid box that encompasses the active site.

    • Create a configuration file specifying the receptor, ligand, and grid box parameters.

    • Run AutoDock Vina to dock each ligand in the library to the OXA-11 model.

  • Analyze the Results:

    • Rank the ligands based on their predicted binding affinities.

    • Visually inspect the binding poses of the top-ranked compounds to identify those that form favorable interactions with key active site residues.

Conclusion and Future Perspectives

This application note has outlined a comprehensive and robust computational workflow for modeling the structure of the clinically significant OXA-11 β-lactamase and using this model for virtual screening. By following these detailed protocols, researchers can gain valuable structural and dynamic insights into this important antibiotic resistance enzyme, paving the way for the rational design of novel and effective inhibitors. The identified hits from virtual screening can then be prioritized for experimental validation, accelerating the drug discovery pipeline. As computational power and algorithmic sophistication continue to advance, the in silico approaches detailed here will become even more integral to our efforts to combat the growing threat of antibiotic resistance.

References

  • SWISS-MODEL TUTORIAL - YouTube. (2023, December 7). Retrieved from [Link]

  • Webb, B., & Sali, A. (2016). Comparative Protein Structure Modeling Using MODELLER.
  • Modeller - Wikipedia. (n.d.). Retrieved from [Link]

  • Golemi, D., Maveyraud, L., Vakulenko, S., Samama, J. P., & Mobashery, S. (2001). 1K55: OXA 10 class D beta-lactamase at pH 7.5. RCSB PDB. Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • MODELLER-Software for Protein Modelling. (2018, June 22). rasalsi. Retrieved from [Link]

  • Sali, A., & Blundell, T. L. (1993). Comparative protein modelling by satisfaction of spatial restraints. Journal of molecular biology, 234(3), 779–815.
  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]

  • GROMACS tutorials. (n.d.). Retrieved from [Link]

  • Mulholland, A. J. (2005). A practical guide to modelling enzyme-catalysed reactions. Chemical Society reviews, 34(2), 153–168.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved from [Link]

  • Other tools to check quality of the predicted structures | AlphaFold - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from [Link]

  • LSCF Bioinformatics - Protein structure - Model validation. (2019, November 27). Retrieved from [Link]

  • Validation tools - BMRB. (n.d.). Retrieved from [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package.
  • Protocol for MD simulations. (2023, September 24).
  • Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial - YouTube. (2024, February 18). Retrieved from [Link]

  • Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025, November 24).
  • Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure. (2025, May 1).
  • Swiss Model Tutorial - CD ComputaBio. (n.d.). Retrieved from [Link]

  • Welcome to the GROMACS tutorials! — GROMACS tutorials. (n.d.). Retrieved from [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Studer, G., Tauriello, G., Gumienny, R., ... & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research, 46(W1), W296–W303.
  • Virtual Screening in Drug Design | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Building a Virtual Drug Screening Workflow with BioNeMo - YouTube. (2024, March 19). Retrieved from [Link]

  • SWISS-MODEL Tutorial Part I: Introduction - YouTube. (2018, February 1). Retrieved from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (2025, April 1).
  • Virtual Screening Process: A Guide in Modern Drug Designing - PubMed. (n.d.). Retrieved from [Link]

  • Protein structure validation- SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). Retrieved from [Link]

  • ProteinTools: a toolkit to analyze protein structures - PMC. (2021, May 21). Retrieved from [Link]

  • Enzyme immobilization studied through molecular dynamic simulations - Frontiers. (2023, June 8). Retrieved from [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering - ResearchGate. (2020, May 11). Retrieved from [Link]

  • Navigating the landscape of enzyme design: from molecular simulations to machine learning - RSC Publishing. (2024, July 11). Retrieved from [Link]

  • Beta-lactamase OXA-111 - Acinetobacter baumannii | UniProtKB | UniProt. (2007, December 4). Retrieved from [Link]

  • OXA-Type-Beta-lactamases Among Extended-Spectrum-Cephalosporin Non-susceptible Pseudomonas Aeruginosa Isolates Collected from a. (n.d.).
  • A review on the mechanistic details of OXA enzymes of ESKAPE pathogens - PMC. (2022, June 26). Retrieved from [Link]

  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 37(8), 1637–1644.
  • Evans, B. A., & Amyes, S. G. (2014). OXA β-lactamases. Clinical microbiology reviews, 27(2), 241–263.
  • Bush, K., & Jacoby, G. A. (2010). Updated functional classification of β-lactamases. Antimicrobial agents and chemotherapy, 54(3), 969–976.
  • Beta-lactamase - Wikipedia. (n.d.). Retrieved from [Link]

  • Gribaldo, S., Talla, E., & Dutilh, B. E. (2003). Evolution to carbapenem-hydrolyzing activity in noncarbapenemase class D β-lactamase OXA-10 by rational protein design.
  • Amino acid sequence comparison of OXA-114-like determinants. OXA-114a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • OXA β-Lactamases | Clinical Microbiology Reviews - ASM Journals. (2014, April 1). Retrieved from [Link]

  • Inhibitory activity of avibactam against OXA-10, OXA-23, and OXA-48 - ResearchGate. (n.d.). Retrieved from [Link]

  • Leonard, D. A., Bonomo, R. A., & Powers, R. A. (2013). Acquired Class D β-Lactamases. International journal of molecular sciences, 14(8), 16898–16933.
  • OXA β-Lactamases | Clinical Microbiology Reviews - ASM Journals. (2014, April 1). Retrieved from [Link]

Sources

Application Note: Development of Diagnostic Assays for OXA-11 Detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and diagnostic developers targeting the specific detection of OXA-11 , a Class D Extended-Spectrum


-Lactamase (ESBL).

Introduction & Clinical Significance

OXA-11 represents a critical evolutionary leap in the Class D


-lactamases. Derived from the narrow-spectrum parent OXA-10 (PSE-2) , OXA-11 acquired extended-spectrum activity primarily against ceftazidime  while retaining resistance to penicillins.
The Diagnostic Challenge

Unlike Class A ESBLs (TEM, SHV, CTX-M), OXA-type ESBLs like OXA-11 are poorly inhibited by clavulanic acid . Consequently, standard clinical laboratory CLSI/EUCAST phenotypic confirmatory tests (Double Disk Synergy Tests) often yield false negatives, misclassifying OXA-11 producers as non-ESBLs or purely AmpC producers.

Differentiation is Key: The genetic difference between the narrow-spectrum OXA-10 and the ESBL OXA-11 lies in two specific amino acid substitutions. A robust diagnostic assay must distinguish these Single Nucleotide Polymorphisms (SNPs).

EnzymePhenotypeKey Mutations (Relative to OXA-10)
OXA-10 Narrow Spectrum (Penicillins)Wild Type
OXA-11 ESBL (Ceftazidime++) Asn143Ser and Gly157Asp
OXA-14 ESBLGly157Asp (plus others)
OXA-17 ESBL (Cefotaxime++)Asn73Ser

Assay Design Strategy

To accurately identify OXA-11, a "Funnel Approach" is recommended:

  • Phenotypic Screen: Identify Ceftazidime-resistant, Clavulanate-insensitive isolates.

  • Family-Level PCR: Detect the blaOXA-10 family backbone.

  • Variant-Specific Discrimination: Identify the Gly157Asp and Asn143Ser mutations via Allele-Specific PCR (AS-PCR) or Sequencing.

Visualization: Diagnostic Logic Flow

OXA11_Workflow Isolate P. aeruginosa Isolate Screen Phenotypic Screen: CAZ-R / IPM-S No Clavulanate Synergy Isolate->Screen PCR_Fam PCR: OXA-10 Family (Consensus Primers) Screen->PCR_Fam Suspect OXA ESBL Neg_Fam Negative: Non-OXA-10 Mechanism PCR_Fam->Neg_Fam No Amplicons Seq_SNP SNP Discrimination: Codons 143 & 157 PCR_Fam->Seq_SNP Positive Band Result_10 Wild Type (OXA-10) Seq_SNP->Result_10 Asn143/Gly157 Result_11 POSITIVE: OXA-11 (Ser143 + Asp157) Seq_SNP->Result_11 Ser143/Asp157 Result_Other Other Variant (OXA-14, 16, 17) Seq_SNP->Result_Other Other Pattern

Caption: Logical workflow for differentiating OXA-11 from other Class D variants.

Protocol 1: Molecular Detection (SNP-Specific)

This protocol details the design of an Allele-Specific PCR (AS-PCR) to distinguish OXA-11 from OXA-10. This is faster and cheaper than Sanger sequencing for high-throughput screening.

A. Primer Design Principles
  • Consensus Forward Primer (F-Con): Binds to a conserved region upstream of codon 143.

  • Mutant-Specific Reverse Primer (R-Mut157): The 3' end is complementary to the Asp157 mutation.

  • Mismatch Control: Introduce a deliberate mismatch at the -2 or -3 position of the specific primer to increase specificity (ARMS-PCR principle).

B. Theoretical Primer Sequences (Validation Required)

Reference Sequence:blaOXA-10 (GenBank M29695).

  • Mutation Target: Gly157 (GGC)

    
     Asp157 (GAC).
    
Primer NameSequence (5'

3')
Function
OXA10-F (Consensus) TTC GAG TAC GGC ATT ACG GBinds upstream (conserved)
OXA11-R (Specific) CGA CCG CCC TAA AGT CG TC3' end targets Asp157 (GAC). Includes -2 mismatch.
OXA10-R (Wild Type) CGA CCG CCC TAA AGT CG CC3' end targets Gly157 (GGC).

Note: The bold G represents a deliberate mismatch (e.g., T


G) introduced to destabilize non-specific binding.
C. PCR Cycling Conditions
  • Master Mix: 12.5

    
    L 2x High-Fidelity Master Mix, 1.0 
    
    
    
    L Forward Primer (10
    
    
    M), 1.0
    
    
    L Reverse Primer (Specific), 50 ng Template DNA, H2O to 25
    
    
    L.
  • Cycling:

    • 95°C for 5 min (Initial Denaturation)

    • 30 Cycles:

      • 95°C for 30s

      • 62°C for 30s (Annealing - Critical optimization point)

      • 72°C for 45s

    • 72°C for 5 min

  • Validation: Run products on 1.5% Agarose gel. Presence of a band with OXA11-R indicates OXA-11 (or OXA-14/16).[1] Absence with OXA11-R but presence with OXA10-R indicates OXA-10.

Protocol 2: Phenotypic Confirmation (Modified DDST)

Standard Double Disk Synergy Tests (DDST) using Amoxicillin-Clavulanate (AMC) often fail for OXA-11. This modified protocol uses Ceftazidime-Avibactam or high-concentration Ceftazidime to detect the specific hydrolysis profile.

Materials
  • Mueller-Hinton Agar (MHA) plates.

  • Disks: Ceftazidime (CAZ 30), Ceftazidime-Avibactam (CZA), Imipenem (IPM 10).

  • Test Organism: 0.5 McFarland suspension.

Procedure
  • Inoculation: Swab the MHA plate with the test organism to create a confluent lawn.

  • Disk Placement:

    • Place CAZ 30 disk.[2]

    • Place CZA disk 20 mm away (center-to-center).

    • Place IPM 10 disk (as a control for carbapenemase activity).

  • Incubation: 37°C for 18-24 hours.

Interpretation
  • OXA-11 Positive:

    • CAZ 30: Resistant (Zone

      
       17 mm or no zone).
      
    • CZA: Susceptible (Zone

      
       21 mm).
      
    • Reasoning: Avibactam inhibits Class D enzymes (including OXA-11), restoring susceptibility, whereas Clavulanate does not.

  • Negative Control (OXA-10):

    • CAZ 30: Susceptible/Intermediate (OXA-10 does not hydrolyze Ceftazidime efficiently).

Protocol 3: Rapid Hydrolysis Assay (Biochemical)

For rapid diagnostics (under 2 hours), a spectrophotometric hydrolysis assay is definitive.

Principle

Direct measurement of Ceftazidime hydrolysis by crude protein extracts. Ceftazidime hydrolysis is monitored by a decrease in absorbance at 260 nm .

Workflow
  • Cell Lysis: Resuspend a 10

    
    L loop of bacteria in 500 
    
    
    
    L B-PER (Bacterial Protein Extraction Reagent). Vortex and incubate 10 min. Centrifuge at 13,000 x g for 5 min. Keep supernatant.
  • Reaction Mix:

    • 900

      
      L Phosphate Buffer (100 mM, pH 7.0).
      
    • 50

      
      L Ceftazidime (1 mM stock).
      
    • 50

      
      L Protein Extract.
      
  • Measurement:

    • Use a UV-Vis Spectrophotometer.

    • Monitor Absorbance at 260 nm for 5-10 minutes at 25°C or 37°C.

  • Calculation:

    • Calculate

      
      Abs/min.
      
    • OXA-11: Significant decrease in Abs260 (High hydrolysis rate).

    • OXA-10: Negligible decrease (Low affinity for Ceftazidime).

Visualization: Molecular Mechanism

Hydrolysis_Mechanism OXA10 OXA-10 (Gly157) CAZ Ceftazidime OXA10->CAZ Steric Hindrance (No Hydrolysis) OXA11 OXA-11 (Asp157) OXA11->CAZ Active Site Expansion Result Hydrolysis (Resistance) OXA11->Result Asp157 allows bulky side-chain entry

Caption: Structural basis of OXA-11 activity. Asp157 accommodates the bulky oxyimino side-chain of Ceftazidime.

Validation & Quality Control

ParameterAcceptance CriteriaMethod
Specificity 100% discrimination between OXA-10 and OXA-11 clones.Sequencing of PCR amplicons.
Sensitivity Detection limit:

CFU/mL.
Serial dilution of spiked samples.
Reproducibility CV < 5% for hydrolysis rates.Triplicate spectrophotometric runs.
Controls Positive: P. aeruginosa PU21 (pMLH52). Negative: P. aeruginosa PU21 (plasmid-free).Included in every run.

Troubleshooting Guide

  • Problem: PCR bands appear in Negative (OXA-10) control using OXA-11 primers.

    • Cause: Non-specific binding.

    • Solution: Increase Annealing Temperature (Try 64°C). Ensure the -2 mismatch in the primer is correct.

  • Problem: Phenotypic test shows resistance to CZA (Ceftazidime-Avibactam).

    • Cause: Presence of Metallo-

      
      -Lactamase (MBL) or efflux pumps.
      
    • Solution: Run an EDTA-synergy test to rule out MBLs (e.g., VIM, IMP).

References

  • Hall, L. M., et al. (1993). "OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 37(8), 1637–1644. Link

  • Danel, F., et al. (1997). "OXA-14, another extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 41(4), 785–790. Link

  • Naas, T., et al. (2008). "Integron-associated OXA-11-like beta-lactamases." Journal of Antimicrobial Chemotherapy. Link

  • Evans, B. A., & Amyes, S. G. (2014). "OXA β-Lactamases." Clinical Microbiology Reviews, 27(2), 241–263. Link

  • Lahiri, S. D., et al. (2015). "Avibactam and Class D

    
    -lactamases: Mechanism of inhibition." Antimicrobial Agents and Chemotherapy.[2][3][4][5][6] Link
    

Sources

Troubleshooting & Optimization

challenges in detecting OXA-11 in clinical samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Detecting OXA-11 in Clinical Samples Ticket ID: OXA-SUPPORT-001 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Stealth" ESBL

Welcome to the technical support hub for Class D


-lactamase detection. If you have arrived here, you are likely facing a specific discordance in your data: a Pseudomonas aeruginosa isolate that exhibits high-level resistance to Ceftazidime (CAZ) but fails standard phenotypic confirmation tests for Extended-Spectrum 

-Lactamases (ESBLs).

OXA-11 represents a significant diagnostic blind spot. Unlike the more common Class A ESBLs (TEM, SHV, CTX-M), OXA-11 is a Class D enzyme. Its active site architecture renders it resistant to inhibition by clavulanic acid , the primary reagent used in standard ESBL confirmatory tests. This guide details the mechanistic root of these failures and provides a validated workflow for accurate identification.

Module 1: Phenotypic Troubleshooting

The Issue: False Negatives in Standard Synergy Tests

User Observation: "My isolate has a Ceftazidime MIC > 32 µg/mL. I ran a CLSI/EUCAST Double-Disk Synergy Test (DDST) using Ceftazidime and Amoxicillin-Clavulanate, but there is no 'ghost zone' or synergy. Is it a false resistant?"

Technical Diagnosis: This is likely not a false resistant, but a False Negative for ESBL production .

  • Mechanism: Standard ESBL tests rely on the affinity of clavulanic acid for the active site serine of Class A enzymes. OXA-11 is a Class D oxacillinase.[1][2] It possesses a carbamylated lysine in its active site and a specific hydrophobic bridge that prevents clavulanic acid from binding effectively.

  • Result: The enzyme continues to hydrolyze Ceftazidime even in the presence of the inhibitor, resulting in a negative synergy test.

The Diagnostic Clue: The CAZ-FEP Dissociation

OXA-11 evolved from OXA-10 (PSE-2) via specific point mutations (Gly157Asp and Asn143Ser). These mutations drastically open the active site to bulky oxyimino-cephalosporins, specifically Ceftazidime. However, they often do not confer the same level of resistance to Cefepime (a zwitterionic fourth-generation cephalosporin).

Data Comparison: Hydrolysis Profiles

ParameterOXA-10 (Parent)OXA-11 (ESBL Variant)Diagnostic Implication
Ceftazidime (CAZ) Hydrolysis NegligibleHigh Primary resistance marker.
Cefepime (FEP) Hydrolysis NegligibleLow/VariableOften remains Susceptible or Intermediate.
Clavulanate Inhibition WeakWeak/None Standard DDST fails.
NaCl Inhibition YesYesIn vitro marker for Class D (not clinical).

Module 2: Genotypic Troubleshooting

The Issue: The "PCR Trap"

User Observation: "I ran a PCR for blaOXA-10 and it was positive. Can I report this as OXA-11?"

Technical Diagnosis: No. The gene blaOXA-11 is a point-mutation derivative of blaOXA-10.

  • Standard primers targeting the blaOXA-10 family (often called OXA-10-like primers) amplify a conserved region.

  • These primers cannot distinguish between the narrow-spectrum parent (OXA-10) and the ESBL variant (OXA-11).

  • Consequence: A positive PCR confirms the family but not the phenotype. You must sequence the amplicon.

Visualization: The Mutational Pathway

The following diagram illustrates the structural evolution and the diagnostic decision path required to distinguish these enzymes.

OXA_Pathway OXA10 bla-OXA-10 (Parent) Mutations Mutations: Gly157Asp & Asn143Ser OXA10->Mutations OXA11 bla-OXA-11 (ESBL Variant) Mutations->OXA11 Spectrum Expansion Phenotype Phenotype: High CAZ Hydrolysis No Clavulanate Inhibition OXA11->Phenotype

Caption: Evolution of OXA-11 from OXA-10 showing key amino acid substitutions driving Ceftazidime resistance.

Module 3: Recommended Protocol

Protocol: Hybrid Diagnostic Algorithm for OXA-11

Purpose: To definitively identify OXA-11 in P. aeruginosa clinical isolates.

Phase 1: Phenotypic Screening
  • Inoculum: Prepare a 0.5 McFarland suspension of the P. aeruginosa isolate.

  • Plating: Swab onto Mueller-Hinton Agar (MHA).[3]

  • Disk Placement: Place the following disks:

    • Ceftazidime (CAZ, 30µg)

    • Cefepime (FEP, 30µg)

    • Imipenem (IPM, 10µg) - To rule out carbapenemases.

  • Incubation: 35°C ± 2°C for 16-18 hours.

  • Interpretation:

    • Suspect OXA-ESBL if: CAZ Zone

      
       22mm (Resistant) AND FEP Zone is significantly larger (Susceptible/Intermediate) AND IPM is Susceptible.
      
Phase 2: Molecular Confirmation (Mandatory)

Since phenotypic inhibition tests are unreliable for OXA-11, molecular sequencing is the gold standard.

  • DNA Extraction: Use a boiling lysis method or commercial spin column kit (e.g., Qiagen) on an overnight culture.

  • PCR Amplification: Use primers targeting the full open reading frame of blaOXA-10.

    • Forward:5'-TTC GAG CCA AGT ATT GTA CC-3'

    • Reverse:5'-TCA ACA AAT TTA TTA TCC GC-3'

    • Cycling: 94°C (5 min)

      
       [94°C (30s), 55°C (30s), 72°C (1 min)] x 30 cycles 
      
      
      
      72°C (10 min).
  • Sequencing: Purify the amplicon and perform Sanger sequencing.

  • Analysis: Align the sequence against the blaOXA-10 reference (GenBank Acc. M29695).

    • Look for: Substitution of Glycine (GGC) at position 157 to Aspartate (GAC) . This is the critical determinant for Ceftazidime hydrolysis [1, 2].

Workflow Visualization

Diagnostic_Workflow Start Clinical Isolate (P. aeruginosa) Screen Screening Test: Ceftazidime (CAZ) + Cefepime (FEP) Start->Screen Decision1 Is CAZ-Resistant? Screen->Decision1 StandardTest Standard ESBL Test (CAZ + Clavulanate) Decision1->StandardTest Yes Result1 Synergy Positive? (Class A ESBL) StandardTest->Result1 SuspectOXA Suspect Class D ESBL (OXA-11, 14, 16) Result1->SuspectOXA No (Negative Synergy) PCR PCR: bla-OXA-10-like SuspectOXA->PCR Seq Sanger Sequencing PCR->Seq Final Identify Mutations: Gly157Asp / Asn143Ser Seq->Final

Caption: Step-by-step diagnostic logic for identifying OXA-11 when standard phenotypic tests fail.

Frequently Asked Questions (FAQ)

Q: Can I use Cloxacillin inhibition to detect OXA-11? A: While Cloxacillin inhibits AmpC


-lactamases effectively, its activity against Class D enzymes is variable. High concentrations of NaCl (200 mM) in the agar can inhibit OXA enzymes, but this is technically difficult to standardize in a clinical setting and is not recommended for routine diagnostics.

Q: Why does my automated system (VITEK/Phoenix) report the isolate as "ESBL Negative"? A: Most automated systems use algorithms based on Clavulanate synergy. Because OXA-11 is not inhibited by Clavulanate, the system sees Ceftazidime resistance without inhibition and often defaults to interpreting it as "Porin loss" or "Efflux" rather than an ESBL.

Q: Is OXA-11 a Carbapenemase? A: No. Strictly speaking, OXA-11 is an ESBL. It hydrolyzes Ceftazidime but spares Carbapenems (Imipenem/Meropenem). However, be aware that P. aeruginosa often carries multiple mechanisms.[4][5] If your OXA-11 isolate is also Carbapenem-resistant, look for Porin loss (OprD) or a co-existing Carbapenemase (like VIM or IMP).

References

  • Hall, L. M., et al. (1993). "OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[2][5][6][7][8][9][10]

  • Danel, F., et al. (1997). "OXA-15, an extended-spectrum variant of OXA-2 beta-lactamase from Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[2][5][6][7][8][9][10]

  • Naas, T., et al. (2008). "Integron-located OXA-30 beta-lactamase gene in Pseudomonas aeruginosa clinical isolates." Journal of Antimicrobial Chemotherapy.

  • Paauw, A., et al. (2010). "Prevalence of OXA-type beta-lactamases among Pseudomonas aeruginosa clinical isolates." Clinical Microbiology and Infection.

Sources

troubleshooting inconsistent enzyme kinetics results for OXA-11

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Enzyme Kinetics Results for OXA-11 (


-lactamase)
Role:  Senior Application Scientist, EnzyLogic Technical Support
Date:  October 26, 2023

Case ID: OXA11-KIN-001
Subject: Resolving Kinetic Instability and Variability in OXA-11 Assays

Welcome to the EnzyLogic Advanced Support Hub. You are likely experiencing significant inter-assay variability, non-linear progress curves, or


 values that deviate from literature when working with OXA-11  (Class D 

-lactamase).

Unlike Class A (TEM/SHV) or Class B (NDM/VIM) enzymes, OXA-11 possesses unique structural requirements that, if ignored, render kinetic data useless. This guide deconstructs the biochemical causality of these inconsistencies and provides a self-validating protocol to stabilize your assays.

⚠️ Root Cause Analysis: The "Smoking Gun"

If your results are inconsistent, the error almost certainly lies in the carbamylation state of Lysine-70 (Lys70) .

The Carbamylation Switch (The "On/Off" Button)

Class D enzymes (Oxacillinases) are unique.[1] They require a specific post-translational modification for activity: the carboxylation of the active site Lysine-70 by a


 molecule.[2]
  • Mechanism: The

    
    -amino group of Lys70 reacts with dissolved 
    
    
    
    (not bicarbonate directly, but in equilibrium) to form a carbamate (Lys-NH-COO⁻).
  • Function: This carbamate acts as the general base to activate the catalytic Serine-67 for nucleophilic attack on the

    
    -lactam ring.
    
  • The Problem: This reaction is reversible . In standard buffers (e.g., degassed buffers or low pH), the

    
     falls off, the lysine protonates, and the enzyme turns "OFF."
    
Halide Inhibition

Class D enzymes are inhibited by halide ions (


, 

).
  • Common Mistake: Using PBS (Phosphate Buffered Saline) or buffers with high NaCl. Chloride ions compete with the carbamate group, effectively locking the enzyme in an inactive state.

The G157D Mutation & Dimerization

OXA-11 differs from its parent (OXA-10) by the G157D and N143S mutations. The G157D mutation alters the flexibility of the


-loop, allowing ceftazidime accommodation (ESBL phenotype) but potentially destabilizing the dimer interface. Dimerization is often concentration-dependent and affects catalytic efficiency.

🛠️ Visualizing the Problem

Diagram 1: The Lysine-70 Activation Cycle

This diagram illustrates why your enzyme might be "dead" despite being pure.

OXA11_Activation Inactive Inactive Apo-Enzyme (Lys70-NH3+) Intermediate Deprotonated State (Lys70-NH2) Inactive->Intermediate pH > 7.0 (-H+) Inhibited Chloride Inhibited (Lys70...Cl-) Inactive->Inhibited +NaCl (PBS) Intermediate->Inactive +H+ Active Active Holo-Enzyme (Lys70-NH-COO-) Intermediate->Active +CO2 (NaHCO3 source) Active->Intermediate -CO2 (Degassing) Active->Inhibited +NaCl

Figure 1: The reversible activation cycle of OXA-11. Without exogenous bicarbonate and proper pH, the enzyme reverts to the inactive state.

🧪 Validated Protocols

To fix your kinetics, you must control the chemical potential of


 and eliminate halides.
Protocol A: Preparation of Class D Optimized Assay Buffer

Do not use PBS. Do not use Tris-HCl (pH fluctuates with temp).

Reagents:

  • Sodium Phosphate (

    
     / 
    
    
    
    )
  • Sodium Bicarbonate (

    
    ) - CRITICAL 
    
  • Ultrapure Water

Procedure:

  • Base Buffer: Prepare 100 mM Sodium Phosphate, pH 7.5.

    • Why pH 7.5? It favors the deprotonated state of Lys70, facilitating reaction with

      
      .
      
  • Bicarbonate Supplementation: Immediately before the assay, add

    
     to a final concentration of 50 mM .
    
    • Note:

      
       solutions are not stable long-term. Prepare fresh.
      
  • Ionic Strength: If ionic strength control is needed, use Sodium Sulfate (

    
    ), NOT Sodium Chloride.
    
Protocol B: Handling "Burst" Kinetics (Biphasic Curves)

OXA-11 often hydrolyzes substrates (especially penicillins) with a rapid "burst" of acylation followed by a slow deacylation (steady state).

  • Pre-incubation: Incubate OXA-11 in the Optimized Assay Buffer (with 50 mM

    
    ) for 30 minutes at room temperature before adding substrate. This ensures the 
    
    
    
    equilibrium is pushed fully to the right.
  • Measurement: If you still see a burst, calculate

    
     from the linear steady-state  portion of the curve (after the initial lag/burst), not the initial velocity (
    
    
    
    ), unless you are specifically studying pre-steady-state acylation rates.

📊 Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting_Flow Start Issue: Inconsistent Kinetics CheckBuffer 1. Check Buffer Composition Start->CheckBuffer HasNaCl Contains NaCl/KCl? CheckBuffer->HasNaCl HasBicarb Contains 50mM NaHCO3? HasNaCl->HasBicarb No ActionRemoveSalt ACTION: Switch to Na-Phosphate Remove all halides HasNaCl->ActionRemoveSalt Yes CheckCurve 2. Analyze Progress Curve HasBicarb->CheckCurve Yes ActionAddBicarb ACTION: Add 50mM NaHCO3 Pre-incubate 30 mins HasBicarb->ActionAddBicarb No IsLinear Is curve linear? CheckCurve->IsLinear ActionBurst ACTION: Measure Steady State rate (Ignore initial burst) IsLinear->ActionBurst No (Biphasic) ActionEnzConc ACTION: Check [Enzyme] Perform Active Site Titration IsLinear->ActionEnzConc Yes (but low activity)

Figure 2: Decision matrix for diagnosing kinetic anomalies in OXA-11 experiments.

📉 Kinetic Data Reference Table

Compare your results against these established ranges for OXA-11. Note the high


 and low turnover for Ceftazidime compared to standard substrates.
Substrate

(

)

(

)

(

)
Notes
Benzylpenicillin 150 - 200> 200~1500High turnover (Standard Class D profile).
Oxacillin 50 - 80> 300~4000The defining substrate ("Oxacillinase").
Ceftazidime 20 - 400.05 - 0.1~2.5ESBL Phenotype. High affinity (low

) but very slow hydrolysis.
Imipenem > 500< 0.01< 0.1Negligible activity (Not a carbapenemase).

Data aggregated from Danel et al. (1995) and Paetzel et al. (2000).

❓ Frequently Asked Questions (FAQ)

Q: Why does my


 drop over time even though the protein is stable on SDS-PAGE? 
A:  This is likely de-carbamylation , not denaturation. If your assay buffer absorbs 

from the air, the pH may drift, or if you dilute the enzyme into a buffer without bicarbonate, the Lys-70-CO2 complex dissociates. Always maintain 50 mM

in both the enzyme stock and the reaction buffer.

Q: I see a "lag" phase when I add the enzyme to the substrate. Why? A: This is the reverse of burst kinetics. If your enzyme was stored at pH 6.0 or without bicarbonate (Inactive state), and you add it to a reaction mix at pH 7.5 with bicarbonate, it takes time (seconds to minutes) for the


 to bind Lys70 and activate the enzyme. Pre-incubate the enzyme in the reaction buffer for 20 minutes before adding the substrate.

Q: Can I use Avibactam to titrate the active site concentration? A: Yes. Unlike clavulanic acid, Avibactam forms a stable covalent complex with OXA enzymes. You can perform a titration by incubating varying concentrations of Avibactam with a fixed concentration of OXA-11, then measuring residual activity against a reporter substrate (like Nitrocefin). This gives you the true


.

Q: Why is Ceftazidime hydrolysis so slow compared to Penicillin? A: The G157D mutation in OXA-11 allows Ceftazidime to bind (low


), but the bulky side chain of Ceftazidime is not positioned optimally for the deacylation step by the general base (Carbamylated Lys70). The enzyme gets "clogged" with the acyl-intermediate.

📚 References

  • Danel, F., Hall, L. M., Duke, B., Gur, D., & Livermore, D. M. (1995). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 39(1), 188–191.

  • Paetzel, M., Danel, F., de Castro, L., Mosimann, S. C., Page, M. G., & Strynadka, N. C. (2000). Crystal structure of the class D beta-lactamase OXA-10. Nature Structural Biology, 7(10), 918–925. (Describes the Lys70 carbamylation mechanism applicable to OXA-11).

  • Golemi, D., Maveyraud, L., Vakulenko, S., Tranier, S., Ishiwata, A., Kotra, L. P., ... & Mobashery, S. (2001). Critical involvement of a carbamylated lysine in catalytic function of class D beta-lactamases. Proceedings of the National Academy of Sciences, 98(25), 14280-14285.

  • Lahiri, S. D., Mangani, S., Durand-Reville, T., Benvenuti, M., De Luca, F., & Docquier, J. D. (2013). Structural insight into potent broad-spectrum inhibition with avibactam of selected class A, C, and D β-lactamases. Antimicrobial Agents and Chemotherapy, 57(6), 2496–2505.

Sources

Technical Support Center: High-Sensitivity Detection of OXA-11 β-Lactamase

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: OXA11-SENS-OPT-001 Subject: Troubleshooting false negatives and enhancing sensitivity in OXA-11 (Class D ESBL) detection.

Introduction: The "Stealth" ESBL Challenge

Welcome to the Technical Support Center. You are likely here because your clinical isolates are showing high-level resistance to Ceftazidime (CAZ) , yet they are testing negative on standard ESBL confirmatory tests (e.g., CLSI phenotypic confirmatory disk diffusion).

The Core Problem: Standard ESBL tests rely on the synergy between a cephalosporin and clavulanic acid . However, OXA-11 is a Class D β-lactamase (specifically a variant of OXA-10).[1] Unlike Class A ESBLs (TEM, SHV, CTX-M), OXA-type enzymes are poorly inhibited by clavulanate . Consequently, standard protocols yield false negatives, allowing these multidrug-resistant strains to spread undetected.

To enhance sensitivity, we must shift from "inhibition-based" detection to hydrolysis-based and SNP-specific molecular detection.

Module 1: Phenotypic Troubleshooting

Why did my standard ESBL test fail?

FAQ: The Clavulanate Paradox

Q: My isolate has a Ceftazidime MIC >32 µg/mL, but the CAZ/Clavulanate synergy test is negative. Is this an error? A: No, this is the hallmark phenotype of OXA-11. The enzyme hydrolyzes ceftazidime efficiently but is not inhibited by clavulanate.

Diagnostic Algorithm (DOT Visualization):

OXA11_Phenotype_Algorithm Start Start: Gram-Negative Isolate Ceftazidime Resistant (MIC > 8 µg/mL) Std_Test Standard ESBL Test (Ceftazidime + Clavulanate) Start->Std_Test Result_Pos Positive Synergy (Zone Increase > 5mm) Std_Test->Result_Pos Inhibited Result_Neg Negative Synergy (No Zone Increase) Std_Test->Result_Neg Resistant ClassA Likely Class A ESBL (TEM, SHV, CTX-M) Result_Pos->ClassA Suspect_OXA Suspect Class D (OXA-11) Or AmpC Hyperproduction Result_Neg->Suspect_OXA Clox_Test Cloxacillin Inhibition Test Suspect_OXA->Clox_Test AmpC_Res Inhibited by Cloxacillin (AmpC Confirmed) Clox_Test->AmpC_Res OXA_Res Not Inhibited by Cloxacillin High CAZ Hydrolysis Clox_Test->OXA_Res Action ACTION: Proceed to Genotypic SNP Detection OXA_Res->Action

Caption: Decision tree distinguishing OXA-11 from Class A ESBLs and AmpC based on inhibitor profiles.

Protocol 1: The High-Salt Hydrolysis Assay

OXA enzymes often show altered activity in high ionic strength environments. While not definitive, this can aid in phenotypic screening.[2]

  • Prepare Mueller-Hinton Agar supplemented with 200 mM NaCl .

  • Inoculate with 0.5 McFarland standard suspension.

  • Place Disks: Ceftazidime (30 µg) and Cefotaxime (30 µg).

  • Incubate: 18-24h at 37°C.

  • Interpretation: OXA-11 typically retains high-level resistance to Ceftazidime even in high salt, whereas some other weakly active OXA variants may show zone expansion (inhibition of activity) due to the salt effect.

Module 2: Molecular Sensitivity (The Gold Standard)

How do I distinguish OXA-11 from OXA-10?

The Technical Hurdle: OXA-11 differs from its parent, OXA-10, by only two amino acids . The critical mutation conferring Ceftazidime resistance is Gly157Asp (GGC → GAC) [1]. Standard PCR primers targeting the blaOXA-10 family will amplify both susceptible (OXA-10) and resistant (OXA-11) genes, leading to low specificity.

Solution: Allele-Specific PCR (AS-PCR)

To enhance specificity, you must design primers where the 3' end matches the mutant base exactly but mismatches the wild type.

Target Mutation:

  • Wild Type (OXA-10): Glycine at 157 (Codon GGC )

  • Mutant (OXA-11): Aspartate at 157 (Codon GAC )

AS-PCR Primer Strategy (DOT Visualization):

AS_PCR_Design cluster_WT Scenario A: Wild Type Template (OXA-10) cluster_Mut Scenario B: Mutant Template (OXA-11) Template_WT Template: 5'-...GGC...-3' Interaction_WT 3' Mismatch (C vs G) NO EXTENSION Template_WT->Interaction_WT Primer_Mut Primer (Mutant Specific): 3'-...CTG-5' Primer_Mut->Interaction_WT Template_Mut Template: 5'-...GAC...-3' Interaction_Mut 3' Perfect Match (C vs G) EXTENSION PROCEEDS Template_Mut->Interaction_Mut Primer_Mut2 Primer (Mutant Specific): 3'-...CTG-5' Primer_Mut2->Interaction_Mut

Caption: Mechanism of Allele-Specific PCR. The primer's 3' end targets the 'A' in the GAC codon (Asp157).

Protocol 2: Optimized AS-PCR for Gly157Asp
  • Forward Primer (Specific): Design to end exactly on the A of the 157 codon (GAC).

    • Sequence Tip: Introduce a deliberate "destabilizing" mismatch at the -2 position (penultimate base) to increase specificity.

  • Reverse Primer (Conserved): Target a conserved region downstream (approx 400bp) in the blaOXA framework.

  • Cycling Conditions:

    • Use a High-Fidelity Polymerase (Taq lacks the discrimination power).

    • Annealing Temp: Set exactly to the Tm of the matched primer (approx 62°C). Do not use a gradient; precision is key.

  • Validation: Run alongside a known OXA-10 control. Amplification should only occur in the OXA-11 sample.

Module 3: Emerging High-Sensitivity Methods

Is there a faster, isothermal alternative?

CRISPR-Cas12a Trans-Cleavage Assay

For labs equipped for next-gen diagnostics, CRISPR-Cas12a offers attomolar sensitivity and single-base specificity [2].

Mechanism: Cas12a binds to the specific dsDNA target (the Gly157Asp mutation). Upon binding, it activates "collateral cleavage," indiscriminately shredding ssDNA reporters (fluorophore-quencher probes) in the mix, generating a fluorescent signal.

Troubleshooting Low Signal in CRISPR Assays:

  • Issue: High background fluorescence.

    • Fix: Ensure the gRNA spacer sequence covers the mutation site. The PAM site (TTTV) must be adjacent to the target. If the mutation is far from a PAM site, this method loses sensitivity.

  • Issue: Low Signal-to-Noise Ratio.

    • Fix: Incorporate a pre-amplification step (RPA - Recombinase Polymerase Amplification) for 15 minutes prior to Cas12a addition. This boosts the target copy number for the enzyme to find.

Summary Data Table: Comparison of Detection Methods
FeaturePhenotypic (DDST)PCR (Universal OXA)AS-PCR (Specific)CRISPR-Cas12a
Target Enzyme ActivityblaOXA Gene FamilyGly157Asp Mutation Gly157Asp Mutation
Sensitivity Low (False Negatives)HighVery High Ultra-High
Specificity Low (Confused w/ AmpC)Low (Cannot diff. OXA-10)High High
Time 24-48 Hours3-4 Hours3-4 Hours< 1 Hour
Cost $



$
Key Reagent CAZ + ClavulanateTaq PolymeraseHi-Fi PolymeraseCas12a + gRNA
References
  • Hall, L. M., et al. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8] [Link]

  • Shin, J., et al. (2024). A CRISPR/Cas12a-Based System for Sensitive Detection of Antimicrobial-Resistant Genes. Biosensors.[9] [Link]

  • Danel, F., et al. (1999). OXA-15, an extended-spectrum variant of OXA-2 beta-lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8][10][11] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[Link]

Sources

Technical Support Center: Troubleshooting Poor Quality Sequence Data of the blaOXA-11 Gene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges associated with sequencing the blaOXA-11 gene. This guide is designed for researchers, scientists, and drug development professionals who encounter poor-quality sequencing data during their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific issues you may face. Our approach is grounded in scientific expertise, offering explanations for the underlying causes of these issues and providing field-proven solutions.

Introduction

The blaOXA-11 gene, a member of the class D β-lactamases, plays a significant role in antibiotic resistance, particularly in Acinetobacter baumannii. Accurate sequencing of this gene is crucial for surveillance, understanding resistance mechanisms, and developing novel therapeutics. However, like many genetic targets, obtaining high-quality sequence data for blaOXA-11 can be challenging. This guide will walk you through a systematic approach to troubleshooting, from initial sample preparation to final data analysis.

Part 1: Troubleshooting Guide

Question 1: My Sanger sequencing results for blaOXA-11 are noisy from the start and the peaks are not well-defined. What are the likely causes and how can I fix this?

Answer:

Noisy sequencing data with poorly defined peaks, often referred to as a "messy" chromatogram, is a common issue that typically points to problems with the DNA template or the sequencing reaction itself.[1]

Underlying Causes and Solutions:

  • Poor Quality DNA Template: The most frequent culprit is a contaminated or degraded DNA template.[2] Contaminants such as residual salts from DNA extraction, ethanol, or proteins can inhibit the sequencing polymerase.[1][3]

    • Expert Recommendation: Always assess the quality of your DNA template before sequencing. A NanoDrop spectrophotometer can provide A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[4] The A260/A230 ratio should ideally be between 2.0 and 2.2. If these ratios are low, re-purify your DNA template. Column-based purification kits are generally effective at removing most contaminants.[5]

  • Insufficient Template Concentration: Too little DNA in the sequencing reaction will result in a weak signal that is difficult to distinguish from background noise.[1][6]

    • Expert Recommendation: Quantify your DNA template accurately using a fluorometric method (e.g., Qubit) for double-stranded DNA, as spectrophotometric methods can overestimate concentration due to the presence of RNA or single-stranded DNA.[4] Refer to the recommended DNA concentrations in the table below.

  • Multiple PCR Products: If your initial PCR amplification of the blaOXA-11 gene resulted in multiple bands on an agarose gel, this will lead to a mixed signal in the sequencing reaction.[4]

    • Expert Recommendation: Optimize your PCR conditions to obtain a single, specific amplicon. This may involve adjusting the annealing temperature, primer concentration, or magnesium chloride concentration.[7] If optimization is unsuccessful, gel extract and purify the correct band before sequencing.[8]

Workflow for Diagnosing and Resolving Noisy Sequencing Data

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome noisy_data Noisy Sequencing Data check_dna_quality Assess DNA Quality (A260/280 & A260/230) noisy_data->check_dna_quality check_dna_conc Quantify DNA (Fluorometric) noisy_data->check_dna_conc check_pcr_product Verify PCR Product (Agarose Gel) noisy_data->check_pcr_product repurify_dna Re-purify DNA Template check_dna_quality->repurify_dna Poor Ratios adjust_conc Adjust DNA Concentration check_dna_conc->adjust_conc Low Concentration optimize_pcr Optimize PCR or Gel Extract Band check_pcr_product->optimize_pcr Multiple Bands good_sequence High-Quality Sequence repurify_dna->good_sequence adjust_conc->good_sequence optimize_pcr->good_sequence

Caption: Troubleshooting workflow for noisy sequencing data.

Question 2: My blaOXA-11 sequence is good initially but then abruptly stops or becomes unreadable. What could be the problem?

Answer:

This issue, often referred to as a "hard stop" or signal drop-off, is typically caused by features within the DNA sequence itself that hinder the progression of the sequencing polymerase.

Underlying Causes and Solutions:

  • Secondary Structures: The presence of GC-rich regions in the blaOXA-11 gene can lead to the formation of stable secondary structures like hairpins, which can block the polymerase.[5]

    • Expert Recommendation: Many sequencing providers offer a "GC-rich" or "difficult template" protocol that uses a higher sequencing temperature and/or special chemistry (e.g., with dGTP analogs or betaine) to destabilize these secondary structures.

  • Homopolymer Tracts: Long stretches of a single nucleotide (e.g., AAAAAAAA or GGGGGGGG) can cause the polymerase to "slip," leading to a loss of resolution and a messy signal immediately after the homopolymer region.[4][5]

    • Expert Recommendation: If you suspect a homopolymer is causing issues, sequence the opposite strand. Often, the issue is less severe on one strand compared to the other.[4] If both strands are problematic, Next-Generation Sequencing (NGS) may be a more suitable approach as it uses different chemistries that are less susceptible to this artifact.[9]

Data Presentation: Recommended DNA Template Concentrations for Sanger Sequencing
Template TypeRecommended Concentration
Purified PCR Product (for blaOXA-11)1-10 ng/µL
Plasmid DNA (with blaOXA-11 insert)50-100 ng/µL

Note: These are general guidelines. Always consult your sequencing provider for their specific recommendations.[1]

Question 3: I'm seeing double peaks throughout my blaOXA-11 sequencing chromatogram. What does this indicate?

Answer:

The presence of double peaks from the beginning of the sequence read strongly suggests that you are sequencing a mixed population of DNA templates.[1]

Underlying Causes and Solutions:

  • Mixed Bacterial Culture: If your initial bacterial culture was not purely clonal, you may have amplified and sequenced the blaOXA-11 gene from multiple strains, potentially with slight sequence variations.

    • Expert Recommendation: Always start from a single, well-isolated colony for your DNA extraction and PCR.[4] Re-streak your bacterial stock to ensure you are working with a pure culture.

  • Multiple Priming Sites: Your sequencing primer may be binding to more than one location on your DNA template.

    • Expert Recommendation: Use a tool like NCBI BLAST to check the specificity of your primers against your target organism's genome.[10] Ensure that your primer has only one perfect binding site.

  • Contamination with another PCR Product: Your purified PCR product may be contaminated with another amplicon.

    • Expert Recommendation: Maintain good laboratory practice to avoid cross-contamination. Use filter tips and dedicated PCR workstations. Always run a negative control in your PCR.

Experimental Protocol: Standard PCR Amplification of blaOXA-11

This protocol is a general guideline. Optimization may be required.

  • Reaction Setup:

    • Prepare a master mix to ensure consistency across reactions. For a 25 µL reaction, typical components are:

      • 5 µL of 5x PCR Buffer

      • 0.5 µL of 10 mM dNTPs

      • 1.25 µL of 10 µM Forward Primer

      • 1.25 µL of 10 µM Reverse Primer

      • 0.25 µL of Taq Polymerase (5 U/µL)

      • 1 µL of DNA Template (10-50 ng)

      • Nuclease-free water to 25 µL

  • Primer Design:

    • Primers should be 18-24 bases in length with a GC content of 40-60%.[4]

    • Avoid runs of identical nucleotides, especially four or more Gs.[4]

    • Check for potential primer-dimer formation and hairpins using an online tool.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 94°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 52-58°C for 40 seconds (This may require optimization)[11][12]

      • Extension: 72°C for 50 seconds

    • Final Extension: 72°C for 6 minutes

  • Verification:

    • Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting DNA from Acinetobacter baumannii for sequencing blaOXA-11?

A1: Both commercial kits (e.g., QIAamp DNA Mini Kit) and manual methods like the CTAB method can be effective for extracting high-quality genomic DNA from A. baumannii.[14][15][16] The choice often depends on the required throughput and available resources. For consistent results, commercial kits are often recommended.[15]

Q2: Can I sequence the PCR product directly, or do I need to purify it first?

A2: It is crucial to purify your PCR product before sequencing.[1] This step removes excess primers, dNTPs, and polymerase, which can interfere with the sequencing reaction and produce poor-quality data.[1] Enzymatic cleanup (e.g., using ExoSAP-IT) or column-based purification kits are common and effective methods.

Q3: My sequencing signal is very weak. What should I do?

A3: A weak signal is usually due to insufficient DNA template or a problem with the sequencing primer.[3][6] First, re-quantify your DNA template using a fluorometric method and ensure it meets the recommended concentration.[1] If the DNA concentration is adequate, check your primer design for a low melting temperature (Tm) or potential mismatches with the template. It may be necessary to redesign the primer.[4]

Q4: I have tried all the troubleshooting steps, but my Sanger sequencing results for blaOXA-11 are still poor. What are my alternatives?

A4: If Sanger sequencing consistently fails, consider using Next-Generation Sequencing (NGS).[9] NGS platforms use different sequencing chemistries and can overcome many of the limitations of Sanger sequencing, such as issues with secondary structures and homopolymer tracts.[9] Whole-genome sequencing (WGS) can provide the full sequence of the blaOXA-11 gene and its surrounding genetic context, which can be valuable for understanding its mobilization and expression.[17][18]

Q5: What bioinformatics tools can I use to analyze my blaOXA-11 sequence data?

A5: Once you have a good quality sequence, you can use several bioinformatics tools for analysis. For sequence alignment and comparison to a reference sequence, NCBI BLAST is a standard tool.[10] For multiple sequence alignment to compare different blaOXA-11 variants, tools like Clustal Omega or MUSCLE are recommended.[19][20] To view and edit your chromatogram files (.ab1), you can use software like FinchTV or SnapGene Viewer.

Logical Relationship of Troubleshooting Steps

cluster_0 Pre-Sequencing cluster_1 Sequencing cluster_2 Post-Sequencing cluster_3 Outcome dna_extraction DNA Extraction pcr_amplification PCR Amplification dna_extraction->pcr_amplification pcr_cleanup PCR Product Cleanup pcr_amplification->pcr_cleanup sanger_sequencing Sanger Sequencing pcr_cleanup->sanger_sequencing data_analysis Data Analysis sanger_sequencing->data_analysis high_quality_data High-Quality Data data_analysis->high_quality_data Good Quality poor_quality_data Poor-Quality Data data_analysis->poor_quality_data Bad Quality troubleshooting Troubleshooting troubleshooting->dna_extraction Re-assess poor_quality_data->troubleshooting

Caption: Overview of the experimental and troubleshooting workflow.

References

  • Singh, N., et al. (2025, October 11).
  • (2014, November 12). Sanger Sequencing: Troubleshooting Guide. Google Vertex AI Search.
  • (2024, November 20). Understanding Chromatogram Sanger Sequencing Analysis - Chrom Tech, Inc. Chrom Tech.
  • Ghamgin, M., et al. (n.d.).
  • (n.d.). Sanger DNA Sequencing: Troubleshooting. MGH DNA Core.
  • Dortet, L., et al. (2016). Primer Evaluation for PCR and its Application for Detection of Carbapenemases in Enterobacteriaceae. Brieflands.
  • (n.d.). Troubleshooting Guide. Microsynth.
  • (2019, February 26).
  • (2024, July 17). Genomic study of Acinetobacter baumannii strains co-harboring blaOXA-58 and blaNDM-1 reveals a large multidrug-resistant plasmid encoding these carbapenemases in Brazil. Frontiers.
  • Sboui, H., et al. (n.d.). Multidrug-resistant Acinetobacter baumannii strains carrying the blaOxA-23 and the blaGES-11 genes in. Sonar.
  • (n.d.). The primer sequences used to detect the presence of four bla OXA genes....
  • Hendrickx, A. P. A., et al. (2020, December 20). **blaOXA-48-like genome architecture among carbapenemase-producing Escherichia coli and Klebsiella pneumoniae in the Netherlands. Oxford Nanopore Technologies.
  • Kurniati, A., et al. (2025, May 22). Optimization of PCR Primers for Detection of Extended-Spectrum Beta-Lactamase Targeting CTX-M and TEM Genes. ITB Journal.
  • Ruppé, E., et al. (n.d.). How next-generation sequencing can address the antimicrobial resistance challenge. AMR Control.
  • (2023, April 6). Evaluation of DNA Extraction Methods for Reliable Quantification of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. MDPI.
  • (2022, March 28). Conventional and Real-Time PCR Targeting blaOXA Genes as Reliable Methods for a Rapid Detection of Carbapenem-Resistant Acinetobacter baumannii Clinical Strains. MDPI.
  • Van Camp, P. J., et al. (n.d.). Sequencing-based methods and resources to study antimicrobial resistance. PMC.
  • Turton, J. F., et al. (n.d.). Identification of Acinetobacter baumannii by Detection of the blaOXA-51-like Carbapenemase Gene Intrinsic to This Species. PMC.
  • (2018, August 16). Challenges in identifying antibiotic resistance targets for point-of-care diagnostics in general practice. PMC.
  • Hussain, R. A. A., et al. (2023, December 10). Detection Sequencing NDM and blaOXA Genes in Metallo-β-Lactamase Producing Klebsiella Pneumoniae. Journal of Pioneering Medical Sciences.
  • (n.d.).
  • (n.d.). Antibiotic Resistance Genes (ARGs) Analysis Solution. CD Genomics.
  • (2023, April 4). (PDF) Evaluation of DNA Extraction Methods for Reliable Quantification of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
  • (2024, December 19). Whole genome analysis revealed the role of blaOXA-23 and blaOXA-66 genes in carbapenem resistance of Acinetobacter baumannii strains. PMC.
  • (n.d.).
  • (n.d.). What Are Antibiotic Resistance Genes (ARGs)?. CD Genomics.
  • (2017, August 23).
  • (n.d.). First evidence of blaNDM-1 and blaOXA-23 carbapenemase genes in human body lice infesting a second-hand T-shirt in a street mar. ISS.
  • (2023, April 29). Virulence genes and genomic sequence of A.
  • (2021, June 23).
  • (n.d.).
  • (2025, April 4). Bioinformatics Tools Every Lab Should Use. AZoLifeSciences.
  • (n.d.). Troubleshooting Your Data.
  • (2025, August 25).
  • (n.d.). A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology. PMC.
  • (2016, January 15). User Bulletin: Troubleshooting Sanger sequencing data (Pub. no. MAN0014435). Thermo Fisher Scientific.
  • (2022, March 28). Conventional and Real-Time PCR Targeting blaOXA Genes as Reliable Methods for a Rapid Detection of Carbapenem-Resistant Acinetobacter baumannii Clinical Strains. PMC.
  • (2025, January 10). Diversification of bla OXA-48-harbouring plasmids among carbapenemase-producing Enterobacterales, 11 years after a large outbreak in a general hospital in the Netherlands. Microbiology Society.
  • (2023, August 16).
  • (2021, October 13).
  • (2023, September 6). Troubleshooting Common Issues in DNA Sequencing. Base4.

Sources

Validation & Comparative

A Researcher's Guide to Validating the Role of OXA-11 in Antibiotic Resistance Phenotypes

Author: BenchChem Technical Support Team. Date: February 2026

The emergence and dissemination of extended-spectrum β-lactamases (ESBLs) represent a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. Among the vast and diverse family of β-lactamases, the Class D enzymes, also known as oxacillinases (OXA), are of particular clinical concern.[1][2] This guide focuses on OXA-11, an ESBL variant of the OXA-10 β-lactamase, first identified in a multidrug-resistant Pseudomonas aeruginosa isolate.[3][4][5] OXA-11 is distinguished from its parent enzyme, OXA-10, by two key amino acid substitutions that expand its substrate spectrum to include third-generation cephalosporins, such as ceftazidime.[4][5][6]

The Core Challenge: Isolating the Genetic Determinant of Resistance

A clinical isolate may harbor multiple resistance mechanisms, including different β-lactamase genes, efflux pumps, or porin mutations.[7] Therefore, simply detecting the blaOXA-11 gene via PCR is insufficient to prove its causative role in a specific resistance profile. The central objective is to demonstrate that the blaOXA-11 gene, when expressed in isolation, is both necessary and sufficient to confer the observed resistance phenotype.

The following experimental workflow is designed to achieve this objective through a logical, multi-faceted approach.

A Validated Experimental Workflow for Functional Characterization

This workflow provides a structured path from initial gene detection to in-depth enzymatic analysis. Each step builds upon the last, creating a self-validating system that confirms the specific contribution of OXA-11 to antibiotic resistance.

Caption: Validated workflow for characterizing OXA-11 function.

Part 1: Gene Identification and Heterologous Expression

The foundational step is to isolate the blaOXA-11 gene and move it into a controlled genetic environment. This technique, known as heterologous expression, is critical for attributing a phenotype to a single gene. By expressing blaOXA-11 in a well-characterized, antibiotic-susceptible laboratory strain of Escherichia coli, we eliminate confounding variables from the original pathogen.

Protocol 1: Cloning of the blaOXA-11 Gene

This protocol details the amplification of blaOXA-11 from a clinical isolate and its insertion into a standard cloning vector.

Materials:

  • Genomic DNA from the source organism.

  • High-fidelity DNA polymerase.

  • Custom oligonucleotide primers flanking the blaOXA-11 open reading frame (ORF), with integrated restriction sites (e.g., BamHI and EcoRI).

  • Expression vector (e.g., pBGS18 or pUC19).[4][8]

  • Restriction endonucleases and T4 DNA ligase.

  • Chemically competent E. coli DH5α.

  • LB agar plates with appropriate selection antibiotic (e.g., kanamycin for pBGS18).

Methodology:

  • PCR Amplification: Amplify the full blaOXA-11 ORF (798 bp) from the genomic DNA template using the designed primers and a high-fidelity polymerase.[5]

  • Product Purification: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.

  • Restriction Digest: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes (e.g., BamHI and EcoRI) for 1-2 hours.

  • Ligation: Ligate the digested blaOXA-11 gene into the digested vector using T4 DNA ligase. Set up a parallel ligation with the digested vector alone as a negative control (to assess background from uncut vector).

  • Transformation: Transform the ligation products into competent E. coli DH5α cells and plate onto selective LB agar.

  • Colony Screening & Verification:

    • Screen resulting colonies via colony PCR to confirm the presence of the insert.

    • Culture positive clones and extract plasmid DNA.

    • Verify the sequence of the cloned blaOXA-11 gene via Sanger sequencing to ensure no mutations were introduced during PCR. This step is critical for validating that the observed phenotype is due to the wild-type gene.[9]

Part 2: Phenotypic Validation via Susceptibility Testing

With the blaOXA-11 gene successfully cloned, the next step is to quantify its impact on antibiotic resistance. This is achieved by determining the Minimum Inhibitory Concentration (MIC) of various antibiotics against the engineered E. coli strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[10]

Comparison of Phenotypic Methods

While several methods exist for susceptibility testing, broth microdilution is considered a gold standard for its quantitative results and reproducibility.[11][12]

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution Serial two-fold dilutions of antibiotics in liquid growth medium are inoculated with a standardized bacterial suspension.Gold Standard [12]; Provides a quantitative MIC value; High throughput.More labor-intensive and costly than disk diffusion.
Disk Diffusion (Kirby-Bauer) Antibiotic-impregnated disks are placed on an agar plate swabbed with bacteria; resistance is measured by the zone of inhibition.[11]Simple, low-cost, and widely used for clinical screening.[10][11]Provides qualitative results (Susceptible, Intermediate, Resistant); Less precise than dilution methods.
Gradient Diffusion (E-test) A plastic strip with a predefined antibiotic gradient is placed on an inoculated agar plate.Provides a quantitative MIC value; Easier to perform than broth microdilution for a few samples.More expensive than disk diffusion.

For a definitive validation study, broth microdilution is the recommended method due to its quantitative nature, which allows for a precise comparison between strains.

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • Overnight cultures of:

    • E. coli DH5α (Host strain control)

    • E. coli DH5α with empty vector (Vector control)

    • E. coli DH5α with blaOXA-11 vector (Test strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Stock solutions of relevant antibiotics (e.g., Ampicillin, Piperacillin, Cefotaxime, Ceftazidime, Cefepime, Meropenem, Imipenem).

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation: Dilute overnight cultures in CAMHB to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution: Prepare two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well plates. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest antibiotic concentration where no visible bacterial growth is observed.

Interpreting the Data: A Self-Validating Comparison

The power of this experimental design lies in the comparison between the three strains. A significant increase (≥4-fold) in the MIC for the blaOXA-11-expressing strain compared to both the host and vector controls provides strong evidence that the gene is responsible for the resistance.

Table 1: Example MIC Data for Validating OXA-11 Function

AntibioticE. coli DH5α (Host) MIC (µg/mL)E. coli DH5α + Vector MIC (µg/mL)E. coli DH5α + blaOXA-11 MIC (µg/mL)Expected Outcome for OXA-11
Ampicillin88>256Resistance
Piperacillin44128Resistance
Ceftazidime0.50.564Resistance [4][5]
Cefotaxime0.250.2532Resistance
Cefepime0.1250.12516Resistance
Meropenem0.060.060.125No significant resistance [4]
Imipenem0.250.250.25No significant resistance [4]

Part 3: Biochemical Confirmation of Enzyme Activity

Phenotypic data demonstrates what the gene does to the cell; biochemical analysis explains how it does it. This phase involves purifying the OXA-11 enzyme and measuring its ability to hydrolyze β-lactam substrates directly.

Protocol 3: Nitrocefin-Based β-Lactamase Activity Assay

This is a rapid, colorimetric assay to confirm that the expressed protein is an active β-lactamase. Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis of its β-lactam ring, a reaction that can be monitored spectrophotometrically.[13][14][15]

Materials:

  • Overnight culture of E. coli DH5α expressing OXA-11.

  • E. coli DH5α with empty vector (as a negative control).

  • Lysis buffer (e.g., B-PER or sonication buffer).

  • Nitrocefin solution.

  • Phosphate buffer (pH 7.0).

  • Microplate reader or spectrophotometer.

Methodology:

  • Cell Lysis: Harvest cells from the overnight culture by centrifugation. Resuspend the pellet in lysis buffer to release the periplasmic enzymes, including OXA-11.

  • Clarification: Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the crude extract (e.g., via Bradford or BCA assay) for normalization.

  • Assay Setup: In a 96-well plate, add phosphate buffer and the crude enzyme extract.

  • Reaction Initiation: Add the nitrocefin solution to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 490 nm over time in a kinetic mode.[13][14] The rate of color change is directly proportional to the β-lactamase activity.

A rapid increase in absorbance for the OXA-11 extract compared to the vector control confirms the production of a functional β-lactamase.

Advanced Analysis: Enzyme Kinetics

For a more profound understanding, the purified OXA-11 enzyme can be subjected to steady-state kinetic analysis. This involves measuring the rate of hydrolysis at various substrate concentrations to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the enzyme's affinity for the substrate. A low Km implies high affinity.

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per second.

  • kcat/Km (Catalytic Efficiency): This ratio is the most important kinetic parameter for comparing the enzyme's preference for different antibiotics.[1]

Determining these parameters for a panel of β-lactam antibiotics provides a quantitative substrate profile, definitively linking the enzyme's biochemical function to the MIC results. For example, OXA-11's ability to confer ceftazidime resistance is primarily due to a low Km for the compound, indicating high binding affinity.[4][5]

G cluster_0 Biochemical Validation Pathway A Purified OXA-11 Enzyme B Incubate with β-Lactam Substrate A->B C Measure Hydrolysis Rate (Spectrophotometry) B->C D Repeat for Multiple Substrate Concentrations C->D E Plot Rate vs. [Substrate] (Michaelis-Menten Plot) D->E F Calculate kcat and Km E->F G Determine Catalytic Efficiency (kcat/Km) F->G

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

Validating the role of a specific gene like blaOXA-11 in antibiotic resistance is a systematic process that requires more than simple detection. The robust, multi-step workflow presented here—combining molecular cloning, controlled phenotypic analysis, and direct biochemical measurement—provides an unambiguous framework for establishing a causal link. By isolating the gene in a clean background, quantifying its effect on susceptibility through MIC testing, and characterizing the enzymatic properties of its protein product, researchers can generate high-confidence data. This comprehensive approach is not only fundamental to understanding the mechanisms of resistance but is also vital for the development of next-generation diagnostics and therapeutics to combat the ever-evolving challenge of antibiotic-resistant bacteria.

References

  • Creative Biolabs. (n.d.). Phenotypic Methods for Antibiotic Susceptibility Test.
  • Frontiers in Microbiology. (2025, October 3). Detecting antibiotic resistance: classical, molecular, advanced bioengineering, and AI-enhanced approaches.
  • Spandidos Publications. (n.d.). Phenotypic and genotypic detection methods for antimicrobial resistance in ESKAPE pathogens (Review).
  • American Society for Microbiology. (n.d.). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum.
  • National Center for Biotechnology Information (PMC). (2016, October 1). Mechanisms of Antibiotic Resistance.
  • PubMed. (2014, May 15).
  • Antimicrobial Resistance Learning Site. (n.d.). Microbiology.
  • American Society for Microbiology Journals. (1993, August 1). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.
  • Springer Nature Experiments. (n.d.). Assays for Β-Lactamase Activity and Inhibition.
  • National Center for Biotechnology Information (PMC). (2022, June 26).
  • National Center for Biotechnology Inform
  • Creative Biolabs. (n.d.). β-lactamase Activity Assay.
  • Oxford Academic. (2018, September 20). Five novel carbapenem-hydrolysing OXA-type β-lactamase groups are intrinsic in Acinetobacter spp. Journal of Antimicrobial Chemotherapy.
  • Sonar. (n.d.). Multidrug-resistant Acinetobacter baumannii strains carrying the blaOxA-23 and the blaGES-11 genes in.
  • American Society for Microbiology Journals. (2014, April 1). OXA β-Lactamases. Clinical Microbiology Reviews.
  • Sigma-Aldrich. (n.d.). β-Lactamase Activity Assay Kit.
  • National Center for Biotechnology Information (PMC). (n.d.).
  • Assay Genie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit (384 well) (#BN01115).
  • PubMed. (n.d.). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2)
  • National Center for Biotechnology Information (PMC). (n.d.). An ISO-certified genomics workflow for identification and surveillance of antimicrobial resistance.
  • Springer Nature Experiments. (n.d.). Methods to Determine Antibiotic Resistance Gene Silencing.
  • American Society for Microbiology Journals. (2012, March 16). Expression of OXA-Type and SFO-1 β-Lactamases Induces Changes in Peptidoglycan Composition and Affects Bacterial Fitness. Antimicrobial Agents and Chemotherapy.
  • MDPI. (2022, August 3). Genomic Analysis of Acinetobacter baumannii Isolates Carrying OXA-23 and OXA-58 Genes from Animals Reveals ST1 and ST25 as Major Clonal Lineages.
  • American Society for Microbiology Journals. (2025, March 5). β-Lactamase diversity in Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (n.d.).
  • Frontiers in Microbiology. (2025, February 25). Detection of antimicrobial resistance via state-of-the-art technologies versus conventional methods.
  • MDPI. (2020, September 15). Antibiogram, Prevalence of OXA Carbapenemase Encoding Genes, and RAPD-Genotyping of Multidrug-Resistant Acinetobacter baumannii Incriminated in Hidden Community-Acquired Infections.
  • MDPI. (2014, August 21). Acquired Class D β-Lactamases.
  • Frontiers. (2019, December 3). Over-Expression of ISAba1-Linked Intrinsic and Exogenously Acquired OXA Type Carbapenem-Hydrolyzing-Class D-ß-Lactamase-Encoding Genes Is Key Mechanism Underlying Carbapenem Resistance in Acinetobacter baumannii.
  • ACS Publications. (2011, October 21). Characterization of β-Lactamase Enzyme Activity in Bacterial Lysates using MALDI-Mass Spectrometry. Journal of Proteome Research.
  • MicrobiologyInfo.com. (2022, August 10).
  • National Center for Biotechnology Information (PMC). (n.d.).
  • National Center for Biotechnology Information (PMC). (n.d.). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2)
  • ACS Infectious Diseases. (2023, February 14). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales.
  • National Center for Biotechnology Information (PMC). (n.d.). Rapid optical determination of β-lactamase and antibiotic activity.
  • arXiv. (2025, February 19). Optimizing Gene-Based Testing for Antibiotic Resistance Prediction.
  • Egyptian Journal of Medical Microbiology. (n.d.).
  • National Center for Biotechnology Information (PMC). (2015, November 26).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of OXA-11 Beta-Lactamase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of OXA-11, an extended-spectrum beta-lactamase (ESBL). As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, fostering a culture of safety and scientific integrity.

OXA-11 is a plasmid-mediated enzyme that confers resistance to a broad range of beta-lactam antibiotics.[1][2] Found in Pseudomonas aeruginosa, its presence in a laboratory setting necessitates stringent disposal protocols to prevent environmental contamination and the potential spread of antibiotic resistance.[1] The procedures outlined here are grounded in established biosafety principles and regulatory guidelines to ensure the protection of personnel and the environment.

Core Principles of OXA-11 Disposal

The fundamental principle governing the disposal of OXA-11 is inactivation . All materials contaminated with OXA-11, whether in liquid or solid form, must be rendered non-viable and non-functional before they can be discarded. This is in accordance with guidelines from the National Institutes of Health (NIH) for research involving recombinant or synthetic nucleic acid molecules, which mandate the decontamination of all such waste prior to disposal.[3][4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Nitrile or latex, disposablePrevents skin contact with the enzyme and contaminated materials.
Lab Coat Standard, buttonedProtects clothing and skin from splashes.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of liquid waste or aerosols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of OXA-11 contaminated waste.

OXA-11 Disposal Workflow Start Identify OXA-11 Contaminated Waste Waste_Type Determine Waste Type Start->Waste_Type Liquid_Waste Liquid Waste (e.g., buffer solutions, culture media) Waste_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (e.g., pipette tips, tubes, plates) Waste_Type->Solid_Waste Solid Inactivation_Method Select Inactivation Method Liquid_Waste->Inactivation_Method Biohazard_Bag Place in Biohazard Bag Solid_Waste->Biohazard_Bag Chemical_Inactivation Chemical Inactivation (Bleach) Inactivation_Method->Chemical_Inactivation Chemical Heat_Inactivation Heat Inactivation (Autoclave) Inactivation_Method->Heat_Inactivation Heat Drain_Disposal Dispose Down Sanitary Sewer Chemical_Inactivation->Drain_Disposal Heat_Inactivation->Drain_Disposal Autoclave_Solid Autoclave Solid Waste Biohazard_Bag->Autoclave_Solid Regular_Trash Dispose in Regular Trash Autoclave_Solid->Regular_Trash

Caption: Workflow for OXA-11 waste disposal.

Step-by-Step Disposal Protocols

Liquid Waste Disposal

All liquid waste containing OXA-11 must be decontaminated before disposal.[3]

Method 1: Chemical Inactivation

This method is suitable for smaller volumes of liquid waste.

  • Preparation: In a designated chemical fume hood, add fresh household bleach to the liquid waste to achieve a final concentration of 10%.[3]

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3]

  • Disposal: The decontaminated liquid can now be poured down a sanitary sewer drain with copious amounts of water.[3]

Method 2: Heat Inactivation (Autoclaving)

This is the preferred method for larger volumes of liquid waste.

  • Container Preparation: Place the liquid waste in a loosely capped, autoclavable container. Ensure the container is no more than two-thirds full to prevent overflow.

  • Autoclave Cycle: Process the waste in an autoclave at 121°C (250°F) and 15 psi of steam pressure for a minimum of 60 minutes.[5]

  • Cooling and Disposal: Allow the liquid to cool completely before carefully pouring it down a sanitary sewer drain with running water.

Solid Waste Disposal

All solid waste contaminated with OXA-11 must be decontaminated before disposal.

  • Collection: Place all contaminated solid waste (e.g., pipette tips, microfuge tubes, culture plates) into a designated biohazard bag.[1][6]

  • Autoclaving:

    • Place the biohazard bag in a secondary, leak-proof, autoclavable container.

    • Add a small amount of water to the bottom of the secondary container to facilitate steam generation.

    • Process the waste in an autoclave at 121°C (250°F) and 15 psi for a minimum of 60 minutes.[5]

  • Disposal: After the autoclave cycle is complete and the waste has cooled, the biohazard bag can be placed in the regular municipal waste stream.[7]

Emergency Procedures: Spills

In the event of a spill of OXA-11 containing material:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Cover the spill with absorbent material (e.g., paper towels).

  • Decontamination: Gently pour a 10% bleach solution over the absorbent material, working from the outside of the spill inwards.[5]

  • Contact Time: Allow a contact time of at least 30 minutes.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a biohazard bag for autoclaving.

  • Final Cleaning: Wipe the spill area again with a fresh 10% bleach solution.

Regulatory Compliance

The disposal of genetically modified materials is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA), the National Institutes of Health (NIH), and the Centers for Disease Control and Prevention (CDC) provide guidelines for the handling and disposal of such materials.[8][9][10] Adherence to your institution's specific waste management plan, which should be aligned with these regulations, is mandatory.

By adhering to these procedures, you ensure the safety of yourself, your colleagues, and the environment, while upholding the highest standards of scientific responsibility.

References

  • Environmental Protection Agency. (n.d.). Guidelines for the Inactivation and Disposal of GM Waste. Retrieved from the Environmental Protection Agency website.
  • Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 37(8), 1637–1644.
  • Ben-Gurion University of the Negev. (n.d.). Standard Operating Procedure for Working with Pseudomonas spp. in Animals. Retrieved from the Ben-Gurion University of the Negev website.
  • Public Health Agency of Canada. (2021, May 5). Pathogen Safety Data Sheets: Infectious Substances – Pseudomonas spp.
  • Centers for Disease Control and Prevention. (2025, June 12). About ESBL-producing Enterobacterales. Retrieved from the Centers for Disease Control and Prevention website.
  • Wistrand-Yuen, E., Knopp, M., Hjort, K., & Andersson, D. I. (2024).
  • MDPI. (2023, October 30). Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities.
  • National Center for Biotechnology Information. (2024, April 19). Hospital Wastes as Potential Sources for Multi-Drug-Resistant ESBL-Producing Bacteria at a Tertiary Hospital in Ethiopia.
  • Pro Economy. (2018, September 25). How To Reduce Pseudomonas Contamination.
  • Centers for Disease Control and Prevention. (n.d.). Extended-Spectrum Beta-Lactamase Producing Enterobacteriaceae. Retrieved from the Centers for Disease Control and Prevention website.
  • New York University. (n.d.). Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Vanderbilt University. (n.d.). What do the NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (NIH Guidelines) mean to me?
  • University of California, Berkeley. (n.d.). Autoclave Guidance. Retrieved from the University of California, Berkeley, Environment, Health & Safety website.
  • National Center for Biotechnology Information. (n.d.). Infectious Diseases Society of America 2022 Guidance on the Treatment of Extended-Spectrum β-lactamase Producing Enterobacterales (ESBL-E), Carbapenem-Resistant Enterobacterales (CRE), and Pseudomonas aeruginosa with Difficult-to-Treat Resistance (DTR-P. aeruginosa).
  • Linnaeus University. (2025, September 29). Laboratory waste. Retrieved from the Linnaeus University Staff Portal.
  • Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from the Karolinska Institutet Staff Portal.
  • Clinical Microbiology Reviews. (n.d.). Extended-Spectrum β-Lactamases: a Clinical Update. Retrieved from the American Society for Microbiology Journals website.
  • ACS Publications. (2024, February 5). Dynamic Effect of β-Lactam Antibiotic Inactivation Due to the Inter- and Intraspecies Interaction of Drug-Resistant Microbes.
  • OxiTab. (2025, August 30). Disinfect and Kill Pseudomonas aeruginosa | OxiTab EPA Guide.
  • Region of Waterloo Public Health. (n.d.). Extended Spectrum Beta-Lactamase (ESBL) Producing Bacteria.
  • National Center for Biotechnology Information. (2020, September 11). Efficacy of six disinfection methods against extended-spectrum beta-lactamase (ESBL) producing E. coli on eggshells in vitro.
  • World Health Organization. (n.d.). LABORATORY WASTE MANAGEMENT GUIDELINES.
  • Centers for Disease Control and Prevention. (n.d.). CRPA Carbapenem-resistant Pseudomonas aeruginosa. Retrieved from the Centers for Disease Control and Prevention website.
  • Alberta Health Services. (n.d.). EXTENDED SPECTRUM BETA-LACTAMASE PRODUCING BACTERIA (ESBL) Information Sheet for Patients and Visitors. Retrieved from the Alberta Health Services website.
  • Infection Control Today. (2023, January 18). Considerations for Extended Spectrum Beta-Lactamase (ESBL)-Producers in Nursing Homes. Retrieved from the Infection Control Today website.
  • National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Bergeson & Campbell, P.C. (2024, May 16). EPA, FDA, and USDA Issue Joint Regulatory Plan for Biotechnology. Retrieved from the Bergeson & Campbell, P.C. website.
  • National Center for Biotechnology Information. (2022, September 26). Beta-Lactamase Inhibitors.
  • New Jersey Institute of Technology. (2019, April 15). NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. Retrieved from the New Jersey Institute of Technology website.
  • Federal Register. (2013, February 21). Office of Biotechnology Activities; Recombinant DNA Research: Actions Under the NIH Guidelines for Research Involving Recombinant DNA Molecules (NIH Guidelines).
  • MDPI. (2025, April 30). Extended-Spectrum Beta-Lactamases (ESBLs) Gene Mutations in Kuwait: How Much Do We Know? Not Much!
  • National Center for Biotechnology Information. (2025, June 24). Extended-spectrum beta-lactamases: definition, history, an update on their genetic environment and detection methods.
  • U.S. Environmental Protection Agency. (2025, September 22). Genetically Modified Organisms. Retrieved from the U.S. Environmental Protection Agency website.
  • ResearchGate. (n.d.). Mechanisms of enzymatic inactivation of β -lactam antibiotics. β... | Download Scientific Diagram.
  • SciSpace. (2017, September 13). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method.
  • U.S. Food & Drug Administration. (2024, March 5). How GMOs Are Regulated in the United States. Retrieved from the U.S.
  • ClorDiSys Solutions, Inc. (n.d.). Beta-Lactam Decontamination Services. Retrieved from the ClorDiSys Solutions, Inc. website.
  • Chemical Engineering Transactions. (2024, April 3). Degradation Pathway of Penicillin by Immobilized β- lactamase. Retrieved from the Chemical Engineering Transactions website.
  • Department of Health, Victoria. (2023, December 13). Cleaning and waste disposal procedures - infection control. Retrieved from the Department of Health, Victoria, Australia website.
  • World Journal of Applied Chemistry. (2017, September 13). Determination of Beta-Lactamase Inactivation of Cephalexin by Validated RP-HPLC Method. Retrieved from the Science Publishing Group website.
  • National Association of County & City Health Officials. (n.d.). Fact Sheet: Extended Spectrum Beta-Lactamase (ESBL)-producing Bacteria. Retrieved from the National Association of County & City Health Officials website.
  • Children's Health Queensland. (2024, March 15). Extended spectrum beta lactamase (ESBL). Retrieved from the Children's Health Queensland Hospital and Health Service website.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OXA-11
Reactant of Route 2
Reactant of Route 2
OXA-11

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.